Product packaging for Riociguat Impurity I(Cat. No.:CAS No. 2920299-23-4)

Riociguat Impurity I

Cat. No.: B15354456
CAS No.: 2920299-23-4
M. Wt: 436.4 g/mol
InChI Key: OBWMMEFKCYXMKF-UHFFFAOYSA-N
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Description

Riociguat Impurity I, chemically known as 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, is a high-purity chemical reference standard with the molecular formula C14H11FN4O and a molecular weight of 270.27 g/mol . It is a designated impurity of Riociguat, a pharmaceutical drug used to treat pulmonary hypertension. This compound serves as a critical analytical standard for researchers in pharmaceutical development and quality control. Its primary application is in analytical method development and validation (AMV), ensuring the accuracy and reliability of tests used to quantify impurities in Riociguat drug substances and products . Furthermore, this compound is essential for regulatory compliance, providing a traceable standard for submissions such as Abbreviated New Drug Applications (ANDA) . It aids in stability studies, helping to profile the degradation behavior of the parent drug and to identify potential impurities that may form under various stress conditions, as guided by ICH protocols . Supplied with a comprehensive Certificate of Analysis (CoA) that details characterization data, this impurity standard is manufactured and characterized to meet stringent quality requirements . This compound is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21FN8O2 B15354456 Riociguat Impurity I CAS No. 2920299-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2920299-23-4

Molecular Formula

C21H21FN8O2

Molecular Weight

436.4 g/mol

IUPAC Name

methyl N-[4-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-6-(methylamino)pyrimidin-5-yl]-N-methylcarbamate

InChI

InChI=1S/C21H21FN8O2/c1-24-19-16(29(2)21(31)32-3)17(23)26-18(27-19)15-13-8-6-10-25-20(13)30(28-15)11-12-7-4-5-9-14(12)22/h4-10H,11H2,1-3H3,(H3,23,24,26,27)

InChI Key

OBWMMEFKCYXMKF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1N(C)C(=O)OC)N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Origin and Synthesis of Riociguat Impurity I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin and synthesis pathway of Riociguat Impurity I, a critical process-related impurity in the manufacturing of the soluble guanylate cyclase (sGC) stimulator, Riociguat. Understanding the formation of this impurity is paramount for the development of robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Chemical Identity of this compound

This compound is chemically identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one . It is a structurally related impurity that can arise during the synthesis of Riociguat.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one
Molecular Formula C₁₈H₁₃FN₈O
Molecular Weight 376.36 g/mol

The General Synthesis Pathway of Riociguat

The synthesis of Riociguat is a multi-step process that involves the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by the introduction of the substituted pyrimidine moiety. A representative synthesis starts from commercially available 2-chloronicotinic acid.[1] Key intermediates in the synthesis of Riociguat include 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine.[1][2]

G A 2-Chloronicotinic Acid B 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine- 3-carbonitrile A->B Multi-step synthesis C 2-[1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-yl]- 4,5,6-pyrimidinetriamine B->C Reaction with guanidine D Methyl {4,6-diamino-2- [1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-yl] -5-pyrimidinyl}carbamate C->D Reaction with methyl chloroformate E Riociguat D->E Methylation

Fig. 1: Simplified overview of a synthetic route to Riociguat.

Origin and Plausible Synthesis Pathway of this compound

This compound is believed to be a process-related impurity that can form as a byproduct during the synthesis of Riociguat. Its formation likely involves a side reaction of a key intermediate. The purinone core of Impurity I suggests a cyclization reaction involving the pyrimidine ring of a Riociguat precursor.

A plausible pathway for the formation of this compound involves the intermediate, 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine. Under certain reaction conditions, an intramolecular cyclization could occur, possibly facilitated by residual reagents or specific temperature and pH conditions. This cyclization would lead to the formation of the purinone ring system characteristic of Impurity I.

G cluster_main Main Riociguat Synthesis cluster_impurity Impurity I Formation A 2-[1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-yl]- 4,5,6-pyrimidinetriamine B Methyl {4,6-diamino-2- [1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-yl] -5-pyrimidinyl}carbamate A->B Reaction with methyl chloroformate D This compound (6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) -7H-purin-8(9H)-one) A->D Intramolecular Cyclization (Side Reaction) C Riociguat B->C Methylation

Fig. 2: Plausible formation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of Riociguat and the specific conditions that may lead to the formation of Impurity I are often proprietary. However, based on published synthetic routes, the following general procedures for key transformations are relevant.

Preparation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

A key intermediate is synthesized from (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide. To a solution of this starting material in DMSO, cesium carbonate (Cs₂CO₃) is added at room temperature. The reaction mixture is then heated to facilitate intramolecular cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

Dehydration to form 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The carboxamide intermediate is dehydrated to the corresponding carbonitrile. This is typically achieved by reacting the carboxamide with a dehydrating agent such as thionyl chloride (SOCl₂) in a suitable solvent like toluene at elevated temperatures.[1]

Formation of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine

The carbonitrile is converted to the carboxamidine, a crucial precursor for the pyrimidine ring formation. This can be achieved by first reacting the carbonitrile with sodium methoxide in methanol to form the imidate, followed by reaction with ammonium chloride and acetic acid at reflux temperature.[1]

Analytical Methods for Detection and Quantification

The control of this compound relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of Riociguat and its related substances.

Table 2: Typical HPLC Method Parameters for Riociguat Impurity Profiling

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

For the identification and structural elucidation of impurities, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool.

Control Strategy

Controlling the formation of this compound is crucial for ensuring the quality of the final drug substance. A robust control strategy should include:

  • Raw Material Control: Ensuring the purity of starting materials and reagents.

  • Process Parameter Optimization: Careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of byproducts.

  • In-process Controls: Monitoring the progress of the reaction and the levels of key intermediates and impurities at critical stages of the manufacturing process.

  • Purification: Development of effective purification methods to remove Impurity I from the final product to within acceptable limits.

By understanding the origin and synthesis pathway of this compound, pharmaceutical scientists and manufacturers can implement effective control strategies to produce high-quality Riociguat that meets all regulatory requirements.

References

An In-depth Technical Guide to the Identification and Characterization of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Riociguat Impurity I, a known related substance of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document outlines the chemical identity of the impurity, detailed experimental protocols for its analysis, and a summary of the quantitative data necessary for its characterization. Furthermore, it includes a visualization of the relevant signaling pathway to provide a complete context for the importance of impurity profiling in the quality control of Riociguat.

Introduction to Riociguat and its Impurities

Riociguat is a crucial therapeutic agent for the treatment of pulmonary hypertension (PH), including chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the direct stimulation of sGC, an enzyme that plays a key role in the nitric oxide (NO) signaling pathway, leading to vasodilation.[3] As with any pharmaceutical compound, the manufacturing process and storage of Riociguat can lead to the formation of impurities.[4] These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[4]

This guide focuses specifically on This compound , providing the necessary technical details for its identification and characterization.

Identification and Chemical Structure of this compound

This compound has been identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one . Its chemical structure and basic properties are summarized in the table below.

CharacteristicValue
IUPAC Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one
Molecular Formula C₁₈H₁₃FN₈O
Molecular Weight 376.36 g/mol
CAS Number 1361569-10-9[5]

Experimental Protocols for Characterization

The following sections detail the experimental methodologies for the chromatographic and spectroscopic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Riociguat and its impurities.

3.1.1. Chromatographic Conditions

ParameterCondition
Column Xterra® RP18 (150 x 4.6 mm, 3.5 µm)[6]
Mobile Phase A: 15 mM Ammonium Acetate (pH 5.5) B: Acetonitrile[6]
Gradient 66% A and 34% B (Isocratic)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 36°C[6]
Detection Wavelength 210 nm[6]
Injection Volume 20 µL[6]

3.1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Prepare the sample containing Riociguat by dissolving a known amount in the diluent to achieve a target concentration.

  • System Suitability: Before analysis, inject a system suitability solution containing Riociguat and its known impurities to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides a highly sensitive and selective method for the identification and quantification of Riociguat and its impurities, even at low levels.

3.2.1. LC-MS/MS Conditions

ParameterCondition
LC System UPLC with a BEH C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[7]
MRM Transitions Riociguat: m/z 423.04 → 108.95 Specific transition for Impurity I to be determined[7]
Cone Voltage 30 V (for Riociguat)[7]
Collision Energy 30 eV (for Riociguat)[7]

3.2.2. Sample Preparation for LC-MS/MS

For the analysis of biological matrices, a protein precipitation step is typically employed.

  • To a small volume of plasma or serum, add a threefold volume of acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Quantitative Data for this compound

The following tables summarize the expected quantitative data for the characterization of this compound based on the analytical techniques described.

Table 1: HPLC Characterization Data

CompoundRetention Time (min)Relative Retention Time (vs. Riociguat)
RiociguatTo be determined1.00
This compoundTo be determinedTo be determined

Table 2: Mass Spectrometry Characterization Data

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound377.1To be determined

Table 3: NMR Spectroscopic Data (¹H and ¹³C)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) multiplicity (J = Hz), integration, assignment.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) assignment.

Synthesis and Isolation of this compound

This compound can be formed as a by-product during the synthesis of Riociguat. The synthesis of Riociguat often involves the key intermediate 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride.[8] The formation of Impurity I likely arises from an alternative cyclization reaction during the formation of the purine ring system.

For definitive characterization and use as a reference standard, this compound can be isolated from Riociguat batches using preparative HPLC or can be specifically synthesized. A potential synthetic route would involve the reaction of a suitable pyrazolopyridine derivative with a purine precursor.

Visualization of Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the analytical process, the following diagrams have been generated using Graphviz.

Riociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Riociguat Signaling Pathway

Impurity_Identification_Workflow Sample Riociguat Drug Substance or Product HPLC HPLC Analysis Sample->HPLC Detection Detection of Impurity Peak HPLC->Detection Isolation Isolation via Preparative HPLC Detection->Isolation LCMS LC-MS/MS Analysis Isolation->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structure Structural Elucidation of This compound LCMS->Structure NMR->Structure

Caption: Impurity Identification Workflow

Conclusion

The identification and characterization of impurities are critical aspects of pharmaceutical development and quality control. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with Riociguat. By understanding the chemical nature of this compound and employing the detailed analytical methodologies outlined, the safety and quality of Riociguat can be effectively monitored and ensured. The provided diagrams offer a clear visualization of the relevant biological pathway and the logical workflow for impurity identification, further aiding in the comprehensive understanding of this important aspect of pharmaceutical analysis.

References

Chemical and physical properties of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known chemical and physical properties of Riociguat Impurity I. The information is curated to support research, development, and quality control activities related to the pharmaceutical agent Riociguat. While detailed proprietary data such as specific melting points and full spectroscopic analysis is typically available through a Certificate of Analysis from certified suppliers, this document compiles publicly accessible information and outlines general experimental protocols relevant to this compound.

Chemical and Physical Properties

This compound, identified by the IUPAC name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is a known process impurity and potential degradation product of Riociguat.[1] It is a well-characterized reference material that meets the stringent standards of major pharmacopeias, including USP, EMA, JP, and BP.[2] Ensuring the quality and purity of the active pharmaceutical ingredient (API) Riociguat necessitates the monitoring and control of this and other impurities.[3][4]

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one[1]
Molecular Formula C18H13FN8O[1]
Molecular Weight 376.16 g/mol [1]
CAS Number 1361569-10-9
Appearance Typically a solid, specific color and form are detailed in the Certificate of Analysis.General knowledge from supplier information.
Solubility Solubility in various organic and aqueous solvents is typically provided in the Certificate of Analysis.General knowledge from supplier information.
Melting Point Not publicly available; provided in the Certificate of Analysis.
SMILES O=C1NC2=C(N)N=C(C3=NN(CC4=CC=CC=C4F)C5=NC=CC=C53)N=C2N1[1]
InChI InChI=1S/C18H13FN8O/c19-11-6-2-1-4-9(11)8-27-17-10(5-3-7-21-17)12(26-27)15-23-14(20)13-16(24-15)25-18(28)22-13/h1-7H,8H2,(H4,20,22,23,24,25,28)[1]

Spectroscopic Data Overview

Detailed spectroscopic data is crucial for the definitive identification and characterization of this compound. This data is typically provided by commercial suppliers as part of a comprehensive Certificate of Analysis. The expected spectroscopic analyses include:

Spectroscopic TechniqueExpected Information
¹H NMR (Proton Nuclear Magnetic Resonance) Provides information on the number and types of hydrogen atoms, their chemical environment, and connectivity, confirming the compound's structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Reveals the number and types of carbon atoms in the molecule, further corroborating the chemical structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.
Infrared Spectroscopy (IR) Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Chromatographic Purity (HPLC) Assesses the purity of the substance by separating it from other components in a mixture.

Signaling Pathway of the Parent Compound: Riociguat

To understand the potential biological relevance of this compound, it is essential to consider the mechanism of action of the parent drug, Riociguat. Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[5][6] This pathway plays a critical role in regulating vascular tone and blood pressure.[5][7]

Riociguat has a dual mode of action:

  • Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[5][8]

  • Sensitization to NO: It sensitizes sGC to endogenous NO, amplifying the signaling cascade.[5][6]

The increased levels of cGMP result in vasodilation.[5][6]

Riociguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds sGC_active sGC (Active) sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active Vasodilation Vasodilation cGMP->Vasodilation leads to Riociguat Riociguat Riociguat->sGC_inactive directly stimulates Riociguat->sGC_active sensitizes to NO

Caption: Signaling pathway of Riociguat in vascular smooth muscle cells.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis and isolation of Riociguat impurities. These are based on methodologies reported in the scientific literature for Riociguat and its related substances.[9][10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and for quantifying its presence in samples of the Riociguat API.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.7) and an organic solvent (e.g., acetonitrile).[9] The specific ratio or gradient program would be optimized to achieve adequate separation of the impurity from the main component and other related substances.

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where both Riociguat and the impurity have significant absorbance (e.g., 254 nm).[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by comparing the peak area of this compound to the total peak area of all components.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Diluent) Injection Injection SamplePrep->Injection HPLC HPLC System (C18 Column, Mobile Phase) Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Caption: A typical workflow for HPLC analysis of this compound.

Isolation and Purification by Preparative HPLC

For obtaining a highly purified sample of this compound for use as a reference standard, preparative HPLC is a suitable technique.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: A larger-scale reversed-phase C18 column suitable for preparative chromatography.

  • Mobile Phase: Similar to the analytical HPLC method, but optimized for higher sample loading.

  • Sample Preparation: Dissolve the crude mixture containing this compound in the mobile phase at a high concentration.

  • Isolation: Inject a large volume of the sample solution onto the preparative column. Monitor the eluent with a UV detector and collect the fraction corresponding to the peak of this compound.

  • Purification: The collected fraction can be further purified by repeating the process or by other techniques such as recrystallization. The solvent is then removed, typically by lyophilization or evaporation, to yield the purified solid impurity.

Structural Characterization by Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, coupling constants, and peak integrations will be used to elucidate and confirm the structure.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the impurity into the mass spectrometer, often via direct infusion or coupled with an LC system (LC-MS).

    • Analysis: Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI). The high-resolution mass measurement of the molecular ion will confirm the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Acquire the IR spectrum. The absorption bands will be correlated to the specific functional groups present in the molecule.

Conclusion

This compound is a critical substance to monitor in the production and formulation of Riociguat. This guide provides a foundational understanding of its chemical and physical properties, the relevant biological context through the signaling pathway of the parent drug, and generalized experimental protocols for its analysis and characterization. For definitive quantitative data and detailed analytical procedures, it is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis from a reputable supplier.

References

Potential Pharmacological Effects of Riociguat Impurity I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for evaluating the potential pharmacological effects of Riociguat Impurity I. As of the date of this publication, there is a lack of publicly available experimental data specifically characterizing the pharmacological and toxicological profile of this impurity. The information presented herein is based on the known pharmacology of the parent drug, Riociguat, structure-activity relationship hypotheses, and established methodologies for compound characterization.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] By directly stimulating sGC, both independently of and synergistically with NO, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[1][2][3][4] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3]

During the synthesis and storage of Riociguat, various impurities can arise.[5][6][7] Regulatory guidelines necessitate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.[5] This guide focuses on this compound, providing a hypothesized pharmacological profile and a roadmap for its experimental evaluation.

Chemical Structure and Comparison

A thorough understanding of the potential pharmacological effects of this compound begins with a comparison of its chemical structure to that of the active pharmaceutical ingredient (API), Riociguat.

Riociguat:

  • IUPAC Name: Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}(methyl)carbamate

  • Molecular Formula: C₂₀H₁₉FN₈O₂

This compound:

  • IUPAC Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one

  • Molecular Formula: C₁₈H₁₃FN₈O

The key structural difference is the replacement of the N-methylcarbamate group on the pyrimidine ring of Riociguat with a cyclic urea (purinone) structure in Impurity I. This alteration may significantly impact the molecule's interaction with the sGC enzyme and its overall pharmacokinetic and pharmacodynamic properties.

Hypothesized Pharmacological Effects

Based on the structural comparison, we can formulate the following hypotheses regarding the potential pharmacological effects of this compound:

  • Reduced sGC Stimulation: The N-methylcarbamate moiety in Riociguat is likely crucial for its potent sGC stimulatory activity. The rigid, planar purinone ring system in Impurity I may not fit as effectively into the allosteric binding site on sGC, potentially leading to significantly reduced or no sGC stimulatory activity.

  • Altered Receptor Binding Affinity: The change in the functional group could alter the binding affinity and selectivity of the molecule for sGC and other potential off-targets.

  • Different Metabolic Profile: The absence of the ester group in the carbamate moiety will alter the metabolic pathway of Impurity I compared to Riociguat, which is known to be metabolized by cytochrome P450 enzymes.

  • Potential for Off-Target Effects: The purine-like core of Impurity I might lead to interactions with other receptors or enzymes that recognize purine structures, such as adenosine receptors or phosphodiesterases, potentially leading to unforeseen pharmacological or toxicological effects.

Proposed Experimental Protocols

To investigate the potential pharmacological effects of this compound, a systematic approach involving in silico, in vitro, and potentially in vivo studies is recommended.

In Silico Assessment
  • Molecular Docking:

    • Objective: To predict the binding affinity and mode of interaction of this compound with the sGC enzyme compared to Riociguat.

    • Methodology: Utilize a validated crystal structure of sGC. Perform molecular docking simulations for both Riociguat and this compound to predict binding energies and key molecular interactions.

  • ADMET Prediction:

    • Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

    • Methodology: Employ validated predictive software (e.g., ADMET Predictor™, Discovery Studio) to model properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, CYP450 inhibition, and potential for toxicities like mutagenicity and carcinogenicity.

In Vitro Pharmacological Evaluation
  • sGC Activity Assay:

    • Objective: To directly measure the ability of this compound to stimulate sGC activity.

    • Methodology: Use a commercially available sGC enzyme activity assay kit. Purified sGC is incubated with GTP and varying concentrations of the test compound (Riociguat as a positive control, Impurity I). The production of cGMP is quantified, typically using an ELISA-based method. The assay should be performed in the presence and absence of an NO donor (e.g., DEA/NO) to assess both direct stimulation and synergistic effects.

  • Cell-Based cGMP Assay:

    • Objective: To determine the effect of this compound on intracellular cGMP levels in a cellular context.

    • Methodology: Utilize a cell line that expresses sGC, such as rat aortic smooth muscle cells or a transfected HEK293 cell line. Treat the cells with increasing concentrations of this compound and Riociguat. Following incubation, lyse the cells and measure intracellular cGMP levels using a competitive immunoassay.

  • Vasodilation Assay:

    • Objective: To assess the functional consequence of any potential sGC stimulation by measuring vasodilation in isolated blood vessels.

    • Methodology: Use isolated aortic rings from rats or rabbits. Pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine). Apply cumulative concentrations of this compound and Riociguat to the organ bath and measure the relaxation response.

  • Off-Target Screening:

    • Objective: To identify potential unintended interactions with other receptors and enzymes.

    • Methodology: Screen this compound against a panel of common off-targets, including but not limited to, phosphodiesterases (PDEs) and adenosine receptors, using commercially available radioligand binding or enzyme inhibition assays.

In Vitro Toxicological Assessment
  • Cytotoxicity Assay:

    • Objective: To evaluate the potential for this compound to cause cell death.

    • Methodology: Treat a relevant cell line (e.g., HepG2 for hepatotoxicity) with a range of concentrations of the impurity. Assess cell viability using methods such as the MTT or LDH release assay.

  • Genotoxicity Assay (Ames Test):

    • Objective: To assess the mutagenic potential of this compound.

    • Methodology: Perform a bacterial reverse mutation assay (Ames test) using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro sGC Activity

CompoundEC₅₀ (µM) - BasalEC₅₀ (µM) - with NO DonorMax sGC Activation (% of Riociguat)
Riociguat[Insert known value][Insert known value]100%
This compound[Experimental Result][Experimental Result][Experimental Result]

Table 2: Cell-Based cGMP Production

CompoundEC₅₀ (µM)Max cGMP Production (% of Riociguat)
Riociguat[Insert known value]100%
This compound[Experimental Result][Experimental Result]

Table 3: In Vitro Toxicology

CompoundCytotoxicity (CC₅₀, µM in HepG2)Ames Test Result
Riociguat[Insert known value][Insert known value]
This compound[Experimental Result][Experimental Result]

Visualizations

Signaling Pathway

G Hypothesized Signaling Pathway of Riociguat and Impurity I cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP to GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Riociguat Riociguat Riociguat->sGC_inactive Stimulates Impurity_I This compound (Hypothesized Weak/No Effect) Impurity_I->sGC_inactive ?

Caption: Hypothesized signaling pathway of Riociguat and Impurity I.

Experimental Workflow

G Experimental Workflow for Pharmacological Characterization cluster_insilico In Silico Analysis cluster_invitro_pharm In Vitro Pharmacology cluster_invitro_tox In Vitro Toxicology start This compound docking Molecular Docking (sGC Binding) start->docking admet ADMET Prediction start->admet off_target Off-Target Screening start->off_target sgc_assay sGC Activity Assay docking->sgc_assay cyto_assay Cytotoxicity Assay admet->cyto_assay cgmp_assay Cellular cGMP Assay sgc_assay->cgmp_assay vaso_assay Vasodilation Assay cgmp_assay->vaso_assay end Pharmacological & Toxicological Profile vaso_assay->end off_target->end ames_test Ames Test cyto_assay->ames_test ames_test->end

Caption: Proposed experimental workflow for characterization.

Conclusion

While direct experimental data on the pharmacological effects of this compound are currently unavailable, a systematic investigation based on the principles of medicinal chemistry and pharmacology can elucidate its potential activity and toxicological profile. The structural differences between Riociguat and Impurity I suggest a high probability of altered, likely reduced, sGC stimulatory activity. The experimental framework outlined in this guide provides a comprehensive approach for researchers and drug development professionals to rigorously assess the pharmacological and toxicological characteristics of this and other related impurities, ensuring the continued safety and efficacy of Riociguat.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat, a soluble guanylate cyclase (sGC) stimulator, is a critical therapeutic agent for the treatment of pulmonary hypertension and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] By directly stimulating sGC, Riociguat enhances the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and a reduction in pulmonary vascular resistance.[2][3] As with any pharmaceutical compound, the manufacturing process of Riociguat can give rise to various process-related impurities. These impurities, which can include synthetic intermediates, by-products, and degradation products, must be diligently identified, quantified, and controlled to ensure the safety, efficacy, and quality of the final drug product.[4][5] This technical guide provides a comprehensive literature review of the process-related impurities of Riociguat, detailing their synthesis, characterization, and the analytical methodologies employed for their detection and quantification.

Types and Origins of Riociguat Impurities

Impurities in Riociguat can originate from various stages of the manufacturing process, as well as from degradation of the drug substance over time.[4][5] They are broadly categorized as:

  • Organic Impurities: These can be starting materials, intermediates, by-products formed during synthesis, or degradation products.[3][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis.[6][7] These studies help in understanding the intrinsic stability of the drug substance and in developing stability-indicating analytical methods.

Data Presentation: Riociguat Impurities and Degradation Products

The following tables summarize the known process-related impurities and degradation products of Riociguat, along with their chemical information.

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Type
Riociguat EP Impurity A (N-Desmethyl Riociguat)625115-52-8C₁₉H₁₇FN₈O₂408.4Process Impurity / Metabolite
Riociguat EP Impurity B3052969-92-0C₂₀H₂₀N₈O₂404.43Process Impurity
Riociguat EP Impurity C2920299-23-4C₂₁H₂₁FN₈O₂436.45Process Impurity
Riociguat EP Impurity D625115-54-0C₂₂H₂₃FN₈O₂450.48Process Impurity
1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [m-Fluro FPC]N/AC₁₄H₁₃ClFN₅N/AStarting Material / Intermediate
1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [P-Fluro FPC]N/AC₁₄H₁₃ClFN₅N/AStarting Material / Intermediate
1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC]N/AC₁₄H₁₄ClN₅N/ABy-product

Table 1: Known Process-Related Impurities of Riociguat. [2][3][8]

Degradation Condition Degradation Product (DP) Proposed Structure/Name Observations
Alkaline Hydrolysis (0.5 M NaOH, 60°C, 4 hr)DP13-(diaziridin-3-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridineMajor degradation product.
Alkaline Hydrolysis (0.5 M NaOH, 60°C, 4 hr)DP2methyl (4,6-diamino-2-(3H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamateMinor degradation product.
Oxidative Degradation (10% H₂O₂, RT, 2 hr)DP32-(1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamineMajor degradation product.
Oxidative DegradationDP46-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7,9-dihydro-8H-purin-8-oneIdentified in a separate study.
Acidic Hydrolysis (1M HCl, 80°C, 12 hr)-No significant degradation observed.Stable.
Neutral Hydrolysis (Water, 80°C, 12 hr)-No significant degradation observed.Stable.
Thermal Degradation (80°C, 11 days)-No significant degradation observed.Stable.
Photolytic Degradation (1.25 million lux hours and 200 Wh/m²)-No significant degradation observed.Stable.

Table 2: Summary of Forced Degradation Studies on Riociguat. [6][9]

Experimental Protocols

The development of robust analytical methods is crucial for the separation, detection, and quantification of Riociguat and its impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Stability-Indicating HPLC Method for Riociguat and its Degradation Products

This method was developed to separate Riociguat from its degradation products generated during forced degradation studies.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Column: Waters Symmetry C18 Column (150mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Degraded samples were neutralized (if necessary) and diluted to a concentration of 100 µg/mL with the mobile phase.

LC-MS/MS Method for the Determination of Riociguat

This method is suitable for the quantitative analysis of Riociguat in various matrices.[10][11]

  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: Zorbax C18 column (50mm x 4.6mm, 5µm).

  • Mobile Phase: 0.1% Formic acid in water and acetonitrile in a ratio of 15:85 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Transitions (MRM): For Riociguat, the transition m/z 423.0 → 391.0 was monitored.

  • Linearity Range: 10 to 110 ng/mL.

  • Limit of Detection (LOD): 3.5 ng/mL.

  • Limit of Quantification (LOQ): 10 ng/mL.

Mandatory Visualizations

Riociguat's Mechanism of Action: The sGC Signaling Pathway

Riociguat stimulates soluble guanylate cyclase (sGC), an enzyme that plays a key role in the nitric oxide (NO) signaling pathway. This stimulation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

Riociguat_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Stimulates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Riociguat Riociguat Riociguat->sGC_inactive Directly Stimulates

Caption: The signaling pathway of Riociguat, illustrating its direct stimulation of sGC.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the typical workflow for conducting forced degradation studies to identify potential degradation products of a drug substance like Riociguat.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acidic Hydrolysis Stress Apply Stress Conditions Acid->Stress Base Alkaline Hydrolysis Base->Stress Neutral Neutral Hydrolysis Neutral->Stress Oxidation Oxidative Degradation Oxidation->Stress Thermal Thermal Degradation Thermal->Stress Photo Photolytic Degradation Photo->Stress Drug Riociguat Drug Substance Drug->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis ID Isolate and Characterize Degradation Products (LC-MS, NMR, IR) Analysis->ID Pathway Propose Degradation Pathways ID->Pathway

Caption: A generalized workflow for conducting forced degradation studies on Riociguat.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Riociguat. This technical guide has provided a comprehensive overview of the known impurities and degradation products of Riociguat, drawing from the available scientific literature. The detailed experimental protocols for HPLC and LC-MS/MS methods offer valuable guidance for researchers and quality control professionals involved in the analysis of Riociguat. The visualization of the sGC signaling pathway and the forced degradation workflow further enhances the understanding of Riociguat's mechanism of action and the process of impurity profiling. Continuous research and the development of more sensitive analytical techniques will further refine our knowledge of Riociguat's impurity profile, contributing to the delivery of a safe and effective medication to patients.

References

Formation of Riociguat Impurity I in Forced Degradation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Riociguat Impurity I during forced degradation studies. Riociguat, a soluble guanylate cyclase (sGC) stimulator, is used in the treatment of pulmonary hypertension. Understanding its degradation profile is crucial for ensuring drug product quality, safety, and stability. This document outlines the conditions leading to the formation of Impurity I, its chemical identity, and detailed experimental protocols for its analysis and characterization.

Introduction to Riociguat and its Degradation Profile

Riociguat's stability is a critical attribute that can impact its efficacy and safety. Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways. These studies are a regulatory requirement and provide valuable information for formulation development and the establishment of appropriate storage conditions.

Studies have shown that Riociguat is susceptible to degradation under specific stress conditions, leading to the formation of several impurities.[1][2] This guide focuses on this compound, a significant degradant formed under alkaline hydrolytic stress.

Identification and Structure of this compound

This compound has been identified and characterized using various analytical techniques, including liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.[1]

Chemical Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one

This impurity is also referred to as DP2 in some literature.[1][2]

Formation of this compound under Forced Degradation

Forced degradation studies have demonstrated that Riociguat is stable under acidic, neutral, thermal, and photolytic conditions.[1][2] However, significant degradation is observed under alkaline and oxidative stress. This compound is specifically formed under alkaline hydrolytic conditions.

Quantitative Data on Impurity Formation

The following table summarizes the quantitative data from forced degradation studies where Riociguat was subjected to various stress conditions.

Stress ConditionTemperatureTime (Hours)Total Degradation (%)This compound Formation (%)Other Degradants Formed
Alkaline Hydrolysis (0.1M NaOH) 60°C 4 12.8 2.2 DP1 (10.6%)
Acid Hydrolysis (1M HCl)80°C12No degradationNot applicableNot applicable
Neutral Hydrolysis (Water)80°C12No degradationNot applicableNot applicable
Oxidative (10% H₂O₂)Room Temp.29.8Not formedDP3
Thermal (Dry Heat)80°C264 (11 days)No degradationNot applicableNot applicable
Photolytic1.25 million lux hours & 200 Wh/m²-No degradationNot applicableNot applicable

Data sourced from Pandya and Rajput, 2019.[1]

Proposed Formation Pathway of this compound

The formation of this compound under alkaline conditions likely involves an intramolecular cyclization reaction. The following diagram illustrates a plausible pathway for the conversion of Riociguat to Impurity I.

G Riociguat Riociguat Intermediate Deprotonated Intermediate Riociguat->Intermediate Alkaline Hydrolysis (OH⁻) ImpurityI This compound (6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one) Intermediate->ImpurityI Intramolecular Cyclization

Proposed formation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the forced degradation studies and the analytical techniques used to identify and quantify this compound.

Forced Degradation Study Protocol

The following protocol is based on the work of Pandya and Rajput (2019).[1]

Objective: To investigate the stability of Riociguat under various stress conditions as per ICH guidelines.

Materials:

  • Riociguat standard

  • Hydrochloric acid (1M)

  • Sodium hydroxide (0.1M)

  • Hydrogen peroxide (10%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Riociguat at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Alkaline Hydrolysis:

    • Mix the Riociguat stock solution with 0.1M sodium hydroxide.

    • Incubate the mixture at 60°C for 4 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1M hydrochloric acid.

    • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Acid Hydrolysis:

    • Mix the Riociguat stock solution with 1M hydrochloric acid.

    • Incubate the mixture at 80°C for 12 hours.

    • Cool and neutralize with 1M sodium hydroxide.

    • Dilute to 100 µg/mL with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Mix the Riociguat stock solution with water.

    • Incubate at 80°C for 12 hours.

    • Cool and dilute to 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix the Riociguat stock solution with 10% hydrogen peroxide.

    • Keep the mixture at room temperature for 2 hours.

    • Dilute to 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of Riociguat powder in a petri dish.

    • Place in a hot air oven at 80°C for 11 days.

    • Prepare a solution of the stressed powder for analysis.

  • Photolytic Degradation:

    • Expose solid Riociguat and a solution of Riociguat to fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²) in a photostability chamber.

    • Prepare solutions of the stressed samples for analysis.

G start Riociguat Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C, 12h) start->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C, 4h) start->base neutral Neutral Hydrolysis (Water, 80°C, 12h) start->neutral oxidative Oxidative Degradation (10% H₂O₂, RT, 2h) start->oxidative thermal Thermal Degradation (Solid, 80°C, 11 days) start->thermal photo Photolytic Degradation (Solid & Solution) start->photo neutralize Neutralize (if acidic/basic) acid->neutralize base->neutralize dilute Dilute to 100 µg/mL neutral->dilute oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Experimental workflow for forced degradation studies.
Analytical Method for Quantification

A validated stability-indicating HPLC method is crucial for the separation and quantification of Riociguat and its degradation products.

Chromatographic Conditions:

  • Column: Waters Symmetry C18 (150mm x 4.6 mm, 5µ)[1]

  • Mobile Phase: 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a ratio of 70:30 (v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Mobile Phase Preparation:

  • Dissolve 0.77 g of ammonium acetate in 1 liter of HPLC grade water.

  • Adjust the pH to 5.7 with glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.

Isolation of this compound

For characterization purposes, this compound can be isolated from the degraded sample using preparative HPLC.

Preparative HPLC Conditions:

  • Column: A suitable preparative C18 column.

  • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile may be required to achieve optimal separation for collection.

  • Loading: Inject a concentrated solution of the alkaline-degraded Riociguat sample.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from the analytical scale HPLC.

  • Post-Collection Processing: Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity. The isolated impurity can then be subjected to spectroscopic analysis (NMR, MS, IR) for structural confirmation.

Riociguat's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Riociguat exerts its therapeutic effect by directly stimulating soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. This action is independent of and synergistic with NO. The stimulation of sGC leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn results in vasodilation.

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes to NO

Riociguat's mechanism of action on the NO-sGC-cGMP pathway.

Conclusion

This technical guide has detailed the formation of this compound under forced degradation conditions. The impurity is primarily formed under alkaline hydrolytic stress through a likely intramolecular cyclization. The provided experimental protocols offer a framework for researchers to study the degradation of Riociguat and to identify and quantify this specific impurity. A thorough understanding of the degradation pathways of Riociguat is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety.

References

Riociguat Impurity I: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a specific Riociguat impurity, herein referred to as Riociguat Impurity I. It is critical to note that "this compound" is not a universally standardized designation, and various suppliers may use this term for different molecules. This document focuses on the impurity identified with the chemical name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one .

Core Data Summary

A precise and unambiguous identification of chemical substances is paramount in scientific research and drug development. While a specific CAS number for this compound as defined in this guide has not been identified in public databases, closely related structures possess registered CAS numbers. This highlights the importance of precise nomenclature.

ParameterInformation
Compound Name This compound
Systematic Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one
Molecular Formula C₁₈H₁₃FN₈O
Molecular Weight 376.36 g/mol
CAS Number Not Available
Related Compound CAS 1361569-18-7 (7-methyl derivative)[1][2][3]
Related Compound CAS 1361569-23-4 (7,9-dimethyl derivative)[4][5][6]

Experimental Protocols: Analysis of Riociguat and its Impurities

Objective: To develop a stability-indicating HPLC method for the determination of Riociguat and its process-related and degradation impurities.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Ultrasonicator

Chromatographic Conditions (Illustrative):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A Acetonitrile[7]
Mobile Phase B Methanol[7]
Gradient Isocratic elution with a 40:60 (v/v) ratio of Mobile Phase A to B[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature Ambient
Detection Wavelength 248 nm[7]

| Run Time | 10 minutes[7] |

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Riociguat and its impurity standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Sample Solution: Prepare the sample solution from the drug substance or product to a similar concentration as the standard solution.

  • Spiked Sample Solution: To confirm the separation of the impurity from the main component, a sample of the Riociguat drug substance can be spiked with a known amount of the impurity standard.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Signaling Pathway

Riociguat's mechanism of action involves the stimulation of the nitric oxide (NO) signaling pathway. The following diagram illustrates this pathway.

Riociguat_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Synthesis L_Arginine L-Arginine L_Arginine->eNOS Substrate sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation / Relaxation PKG->Relaxation Leads to NO->sGC Activates Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes to NO

Riociguat's dual mechanism of action on the sGC pathway.

Riociguat stimulates soluble guanylate cyclase (sGC) through a dual mechanism.[8] It directly stimulates sGC independently of nitric oxide (NO) and also sensitizes sGC to endogenous NO.[8][9] This leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation.[8][9]

Experimental Workflow: Impurity Identification

The logical workflow for identifying and characterizing an unknown impurity in a drug substance like Riociguat is depicted below.

Impurity_Identification_Workflow Start Start: Detection of Unknown Peak in HPLC Isolation Isolation of Impurity (e.g., Preparative HPLC) Start->Isolation Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Confirmation Confirmation of Structure (Co-injection in HPLC) Isolation->Confirmation Original Impurity NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR Synthesis Synthesis of Reference Standard NMR->Synthesis MS->Synthesis FTIR->Synthesis Synthesis->Confirmation Documentation Documentation and Reporting Confirmation->Documentation

A typical workflow for the identification of pharmaceutical impurities.

References

Genotoxic Potential Assessment of Riociguat Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study for illustrative purposes. The quantitative data and specific experimental details presented herein are representative examples based on established scientific principles for genotoxicity assessment and are not based on publicly available data for Riociguat impurities.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway, approved for the treatment of pulmonary hypertension.[1] The safety and purity of the final pharmaceutical product are of paramount importance. During the synthesis and storage of Riociguat, impurities may arise. According to the ICH M7 guideline, impurities with the potential for genotoxicity must be identified, assessed, and controlled to limit the potential carcinogenic risk.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the genotoxic potential assessment of hypothetical Riociguat impurities, detailing the experimental protocols and data interpretation in line with current regulatory expectations.

Riociguat itself has been demonstrated to be negative in the standard battery of genotoxicity assays. This guide will focus on the hypothetical assessment of two potential degradation products identified in stress stability studies of Riociguat:

  • Impurity A: 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine (An alkaline degradation product)[9][10][11]

  • Impurity B: methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide (An oxidative degradation product)[9][10][11]

Regulatory Framework and Hazard Assessment

The assessment of genotoxic impurities is guided by the ICH M7 guideline, which outlines a risk-based approach.[2][3][4][5][6][7][8] The first step is a hazard assessment to classify impurities based on their mutagenic potential.

(Q)SAR (Quantitative) Structure-Activity Relationship models are computational tools used to predict the mutagenic potential of a chemical based on its structure. Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically employed.

Hypothetical (Q)SAR Assessment of Riociguat Impurities:

Impurity(Q)SAR Model 1 (Expert Rule-Based)(Q)SAR Model 2 (Statistical-Based)ICH M7 Class (Initial)Recommendation
Impurity A Positive (Aromatic amine)EquivocalClass 3Proceed to in vitro testing
Impurity B NegativeNegativeClass 5Control as a non-mutagenic impurity

Based on this hypothetical in silico assessment, Impurity A is classified as a Class 3 impurity, warranting further experimental testing to determine its mutagenic potential. Impurity B is classified as a Class 5 impurity and can be controlled according to ICH Q3A/B guidelines.

Experimental Genotoxicity Assessment of Impurity A

A standard battery of in vitro genotoxicity tests is conducted to evaluate the mutagenic potential of Impurity A.

The Ames test is a widely used method to assess a chemical's ability to induce gene mutations in bacteria.[7]

Experimental Protocol: Ames Test for Impurity A

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Method: Plate incorporation method.

  • Metabolic Activation: With and without a post-mitochondrial fraction (S9) from Aroclor 1254-induced rat liver.

  • Test Concentrations: 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate .

  • Controls:

    • Negative Control: Dimethyl sulfoxide (DMSO)

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98), 9-Aminoacridine (TA1537), Mitomycin C (WP2 uvrA).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

  • Procedure:

    • Impurity A is dissolved in DMSO.

    • 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies per plate is counted.

  • Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations compared to the negative control.

Hypothetical Ames Test Results for Impurity A

StrainMetabolic ActivationHighest Non-Toxic Dose (µ g/plate )Fold Increase over Control at Highest Non-Toxic DoseResult
TA98 -S915001.2Negative
+S95001.5Negative
TA100 -S950001.1Negative
+S915004.8Positive
TA1535 -S950000.9Negative
+S915001.3Negative
TA1537 -S915001.0Negative
+S95001.4Negative
WP2 uvrA -S950001.3Negative
+S915003.5Positive

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[12][13][14][15]

Experimental Protocol: In Vitro Micronucleus Test for Impurity A

  • Test System: Human peripheral blood lymphocytes (HPBLs).

  • Metabolic Activation: With and without S9 mix.

  • Treatment Duration: 4 hours (+S9 and -S9) and 24 hours (-S9).

  • Test Concentrations: Determined by a preliminary cytotoxicity assay (e.g., 1, 2.5, 5, 10, 20, 40 µg/mL).

  • Controls:

    • Negative Control: DMSO

    • Positive Controls (-S9): Mitomycin C

    • Positive Controls (+S9): Cyclophosphamide

  • Procedure:

    • HPBL cultures are treated with Impurity A at various concentrations.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Evaluation Criteria: A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Hypothetical In Vitro Micronucleus Test Results for Impurity A

Treatment DurationMetabolic ActivationConcentration (µg/mL)% Micronucleated Binucleated CellsResult
4 hours -S90 (Control)0.8
101.0Negative
201.2
401.3
+S90 (Control)0.9
52.5Positive
104.8
208.2
24 hours -S90 (Control)0.7
100.9Negative
201.1
401.0

Risk Characterization and Control Strategy

Since Impurity A is positive in both the Ames and in vitro micronucleus assays, it is a confirmed mutagenic and clastogenic impurity. A control strategy must be established to limit patient exposure.

The acceptable intake of a mutagenic impurity is determined based on the Threshold of Toxicological Concern (TTC). For long-term treatment (>10 years), the TTC is 1.5 µ g/day .[16]

Control Strategy for Impurity A:

  • Acceptable Limit: Based on the maximum daily dose of Riociguat (e.g., 7.5 mg), the concentration of Impurity A in the drug substance must be controlled to ensure the daily intake does not exceed 1.5 µg.

    • Limit = (1.5 µ g/day ) / (7.5 mg/day) = 200 ppm.

  • Analytical Method: A validated, sensitive analytical method (e.g., LC-MS) is required to quantify Impurity A at the specified limit.

  • Process Control: The manufacturing process of Riociguat should be optimized to minimize the formation of Impurity A.

Visualizations

Genotoxicity_Assessment_Workflow Impurity Identify Potential Impurity (e.g., Impurity A) QSAR (Q)SAR Assessment Impurity->QSAR Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames Positive or Equivocal Class5 Class 5 Impurity (Non-mutagenic) QSAR->Class5 Negative Micronucleus In Vitro Micronucleus Test Ames->Micronucleus Positive Ames->Class5 Negative Risk_Characterization Risk Characterization (ICH M7) Micronucleus->Risk_Characterization Positive Micronucleus->Class5 Negative Class1_2 Mutagenic Impurity (Class 1 or 2) Risk_Characterization->Class1_2 Control_Strategy Define Control Strategy (e.g., TTC-based limit) Class1_2->Control_Strategy

Caption: Workflow for the genotoxic assessment of a pharmaceutical impurity.

Riociguat_Mechanism cluster_Cell Vascular Smooth Muscle Cell cluster_Genotoxicity Potential Genotoxic Interaction NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Riociguat Riociguat Riociguat->sGC Stimulates & Sensitizes GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Catalyzes conversion Vasodilation Vasodilation cGMP->Vasodilation Leads to Impurity_A Metabolically Activated Impurity A DNA DNA Impurity_A->DNA Interacts with Mutation DNA Adducts & Chromosome Damage DNA->Mutation Leads to

Caption: Riociguat's pharmacological pathway and a hypothetical genotoxic pathway for an impurity.

Conclusion

The genotoxic potential assessment of pharmaceutical impurities is a critical component of drug safety evaluation. This guide has outlined a systematic approach, based on ICH M7, for the hazard identification, risk characterization, and control of a hypothetical mutagenic impurity of Riociguat. Through a combination of in silico prediction and in vitro testing, the genotoxic risk can be effectively managed to ensure patient safety. While Riociguat itself is not genotoxic, this hypothetical case underscores the importance of evaluating all potential impurities in the final drug product.

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Riociguat and Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Riociguat and its potential degradation product, Riociguat Impurity I.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] By directly stimulating sGC, both independently of and in synergy with nitric oxide (NO), Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[1][2][4][5] During the manufacturing process and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[6] This application note describes a robust, stability-indicating HPLC method for the separation and quantification of Riociguat from a known impurity, Impurity I.

This compound:

  • IUPAC Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one[7]

Signaling Pathway of Riociguat

Riociguat's therapeutic effect is mediated through the NO-sGC-cGMP signaling pathway. In pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability.[1][2] Riociguat acts as an sGC stimulator with a dual mode of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO.[2][4] This leads to increased production of cGMP, which in turn promotes vasodilation and inhibits vascular smooth muscle proliferation.[1][8]

Riociguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active activation GTP GTP cGMP cGMP GTP->cGMP catalyzed by active sGC Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation promotes Riociguat Riociguat Riociguat->sGC_inactive directly stimulates Riociguat->sGC_active sensitizes to NO

Caption: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a method for the simultaneous determination of Riociguat and Impurity I. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Riociguat reference standard

  • This compound reference standard[7]

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

A standard HPLC system with a UV detector is required.

ParameterCondition
Chromatographic Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.7 adjusted with formic acid)B: Acetonitrile
Gradient Elution A gradient can be optimized. A starting point is 70:30 (A:B)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 36°C[10]
Detection Wavelength 254 nm[9]
Injection Volume 20 µL[10]
Run Time 20 minutes[9]
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.7 using formic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Riociguat reference standard in acetonitrile in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.[9]

  • Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to obtain a known concentration.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Riociguat and Impurity I at appropriate concentrations in the mobile phase.

The following diagram illustrates the workflow for method development and validation.

HPLC_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) start Start: Method Development Objective prep Prepare Standards and Samples start->prep std_prep Standard Solution Preparation prep->std_prep sample_prep Sample Solution Preparation prep->sample_prep hplc_analysis HPLC Analysis data_acq Data Acquisition hplc_analysis->data_acq validation Method Validation data_acq->validation end End: Qualified Method validation->end specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness std_prep->hplc_analysis sample_prep->hplc_analysis

Caption: Workflow for HPLC method development and validation.

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Riociguat sample.[9] The sample should be subjected to various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: 0.5 M HCl at 80°C for 2 hours.[9]

  • Base Hydrolysis: 1 M NaOH at 80°C for 5 minutes.[9]

  • Oxidative Degradation: 10% H₂O₂ at room temperature for 2 hours.[9]

  • Thermal Degradation: Dry heat at 80°C for 11 days.[9]

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and fluorescent light (1.25 million lux hours).[9]

After exposure, the samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.[9] The chromatograms should demonstrate adequate separation of the Riociguat peak from any degradation products, including Impurity I.

Data Presentation

The following tables summarize the expected performance characteristics of the developed method based on typical validation results found in the literature.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterExpected Results
Linearity (Concentration Range) 1.0 - 200 ng/mL for Riociguat[11]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.[12][13]
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the ng/mL range.[12][13]

Table 3: Summary of Forced Degradation Studies

Stress Condition% Degradation of RiociguatObservations
Acid Hydrolysis Report %Note any major degradants
Base Hydrolysis Report %Note any major degradants
Oxidative Degradation Report %Note any major degradants
Thermal Degradation Stable[9]Minimal to no degradation
Photolytic Degradation Stable[9]Minimal to no degradation

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of Riociguat and the separation of its potential degradation product, Impurity I. The method is suitable for routine quality control analysis and stability testing of Riociguat in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that any degradation products that may form during the shelf life of the product can be detected.

References

Application Note: HPLC Method for the Determination of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Riociguat Impurity I in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control and regulatory compliance in the manufacturing of Riociguat.

Riociguat is a stimulator of soluble guanylate cyclase (sGC) used to treat two forms of pulmonary hypertension: chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1] By stimulating sGC, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasorelaxation.[2] The control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. This compound, chemically known as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is one of the potential impurities that needs to be monitored.[3]

This method is based on established principles of reversed-phase chromatography and has been developed to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the determination of this compound.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 5.7, adjusted with acetic acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Mobile Phase Composition 70:30 (v/v) of Mobile Phase A : Mobile Phase B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient (or controlled at 36°C for improved robustness)[5]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL
Run Time Approximately 20 minutes[6]
Preparation of Solutions

2.1. Mobile Phase Preparation:

  • Mobile Phase A (10 mM Ammonium Acetate, pH 5.7): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.7 with glacial acetic acid. Filter the solution through a 0.45 µm membrane filter.[4]

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v).[4] Sonicate for 15 minutes to degas.

2.2. Diluent Preparation:

A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.[4]

2.3. Standard Solution Preparation:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the impurity in the sample.

2.4. Sample Solution Preparation:

  • Riociguat Drug Substance (e.g., 1 mg/mL): Accurately weigh about 100 mg of the Riociguat drug substance and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution can be further diluted if necessary to bring the impurity concentration within the calibration range.

Method Validation Summary

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][7] The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from the main Riociguat peak and any other potential impurities or degradation products. No interference from the placebo should be observed.[4][7]
Linearity A linear relationship between the peak area and concentration of this compound should be established over a specified range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[2][8]
Accuracy (Recovery) The recovery of this compound spiked into a sample matrix should be within 98.0% to 102.0%.[7][8]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (% RSD) for replicate injections of the standard solution and for the analysis of multiple preparations of the same sample should be ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected. (e.g., 0.10 µg/mL)[7]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. (e.g., 0.50 µg/mL)[7]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4]

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. The following parameters should be checked by injecting a standard solution of Riociguat and this compound.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000 for both peaks
Tailing Factor (T) ≤ 2.0 for both peaks
Resolution (Rs) > 2.0 between Riociguat and this compound peaks
% RSD of Peak Areas (for 6 replicate injections) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound using this HPLC method.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC System Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing cluster_results 5. Results prep Preparation of Solutions hplc HPLC System Setup mobile_phase Mobile Phase (Ammonium Acetate Buffer & ACN) conditions Set Chromatographic Conditions (Flow Rate, Wavelength, etc.) mobile_phase->conditions standard Standard Solution (this compound) system_suitability System Suitability Test standard->system_suitability injection Inject Standard and Sample Solutions standard->injection sample Sample Solution (Riociguat Drug Substance) sample->injection analysis Chromatographic Analysis column Install C18 Column column->conditions conditions->system_suitability data Data Acquisition and Processing system_suitability->injection chromatogram Record Chromatograms injection->chromatogram results Calculation and Reporting integration Integrate Peak Areas chromatogram->integration calculation Calculate Impurity Content (%) integration->calculation report Generate Report calculation->report

Figure 1: General workflow for the HPLC determination of this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Riociguat.[4][6] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4] The method should be able to separate the degradation products from the main peak of Riociguat and the peak of Impurity I, demonstrating its specificity. Studies have shown that Riociguat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][4]

Conclusion

The described RP-HPLC method is a reliable and robust approach for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method's specificity, linearity, accuracy, and precision make it suitable for routine use in quality control laboratories to ensure the purity and safety of Riociguat products. Adherence to the detailed protocol and proper validation are essential for obtaining accurate and reproducible results.

References

Sensitive Detection of Riociguat Impurity I: A Detailed LC-MS/MS Protocol for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note presents a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Riociguat Impurity I in pharmaceutical samples. The developed protocol is crucial for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of Riociguat, a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1][2][3][4] Ensuring the stringent control of impurities is paramount for the safety and efficacy of the final drug product.[3][5]

This compound, identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is a known process-related impurity or degradation product of Riociguat.[6] Its monitoring at trace levels is a critical aspect of quality assurance in pharmaceutical manufacturing. The method described herein utilizes the high selectivity and sensitivity of triple quadrupole mass spectrometry to achieve low limits of detection and quantification, in line with regulatory expectations for genotoxic impurities.[7]

Experimental Overview

The analytical method is based on reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile. This approach ensures robust separation of the impurity from the active pharmaceutical ingredient (API) and other potential impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting p1 Weigh Riociguat API or Formulation p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Prepare Calibration Standards & QC Samples p2->p3 a1 Inject Sample onto C18 Column p3->a1 a2 Gradient Elution a1->a2 a3 Positive ESI a2->a3 a4 MRM Detection a3->a4 d1 Integrate Chromatographic Peaks a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Impurity I d2->d3 d4 Generate Report d3->d4

Figure 1. A schematic of the experimental workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8] The following table summarizes the key quantitative performance parameters of the developed method, demonstrating its suitability for the sensitive and accurate quantification of this compound.

ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95.8% - 104.2%
Precision (% RSD)< 5%

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (available from commercial suppliers).[1]

  • Riociguat API.

  • LC-MS grade acetonitrile.

  • LC-MS grade water.

  • Formic acid (≥ 99%).

  • Methanol (for stock solutions).

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a diluent of 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 20 mg of the Riociguat drug substance and dissolve it in 10 mL of the diluent to achieve a concentration of 2 mg/mL.

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography:

    • System: UPLC/HPLC system capable of binary gradient elution.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0.0 - 1.0 min: 10% B

      • 1.0 - 5.0 min: 10% to 90% B

      • 5.0 - 6.0 min: 90% B

      • 6.0 - 6.1 min: 90% to 10% B

      • 6.1 - 8.0 min: 10% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions (Hypothetical):

      • Riociguat: m/z 423.2 → 391.1[9]

      • This compound: m/z 377.1 → [Product Ion 1], m/z 377.1 → [Product Ion 2] (To be determined via infusion and MS/MS fragmentation studies of the reference standard).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Desolvation Temperature: 500 °C.[10]

      • Desolvation Gas Flow: 800 L/hr.

      • Nebulizer Gas: Nitrogen.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to calculate the concentration of the impurity in the unknown samples.

Signaling Pathway and Logical Relationships

The control of impurities like this compound is a critical step in the overall quality control strategy for the manufacturing of Riociguat. This ensures that the final drug product meets the required safety and quality standards set by regulatory agencies.

logical_relationship cluster_synthesis Drug Synthesis & Formulation cluster_impurities Impurity Generation cluster_qc Quality Control cluster_regulatory Regulatory Compliance s1 Riociguat Synthesis s2 Formulation s1->s2 i1 Process-Related Impurities (e.g., Impurity I) s1->i1 i2 Degradation Products s2->i2 qc1 LC-MS/MS Analysis (This Protocol) i1->qc1 i2->qc1 qc2 Impurity Profiling qc1->qc2 r1 ICH Guidelines qc2->r1 r2 Product Release qc2->r2

Figure 2. The logical relationship between drug manufacturing, impurity control, and regulatory compliance.

This detailed protocol provides a robust framework for the sensitive and reliable detection of this compound. The implementation of this method will aid in ensuring the quality and safety of Riociguat-containing pharmaceuticals. Further validation specific to the laboratory's equipment and sample matrices is recommended.

References

Application Note: NMR Spectroscopic Analysis of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data analysis framework for the identification and characterization of Riociguat Impurity I using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Riociguat.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1] During its synthesis, storage, or under stress conditions, impurities can arise, which must be identified and quantified to ensure the safety and efficacy of the drug product.[1][2] Forced degradation studies are a critical component of drug development, helping to elucidate potential degradation pathways and identify impurities that may form under various environmental conditions.[3][4][5]

This document focuses on "this compound," a degradation product formed under alkaline stress conditions.[3][4][5] The structural elucidation of this impurity is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

Experimental Protocols

1. Forced Degradation for Impurity Generation

To generate this compound, a forced degradation study under alkaline conditions is performed.

  • Materials:

    • Riociguat Active Pharmaceutical Ingredient (API)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric Acid (HCl) for neutralization

  • Procedure:

    • Dissolve 100 mg of Riociguat API in 10 mL of methanol.

    • Add 10 mL of 0.1 M NaOH to the Riociguat solution.

    • Stir the mixture at 60°C for 4 hours.[4]

    • Monitor the degradation process using a suitable chromatographic method (e.g., HPLC-UV).

    • After completion, cool the reaction mixture to room temperature and neutralize it with 0.1 M HCl.

    • The resulting solution contains the degradation products, including this compound.

2. Isolation of this compound

The impurity is isolated from the degradation mixture using preparative High-Performance Liquid Chromatography (prep-HPLC).

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A suitable C18 stationary phase (e.g., 250 mm x 21.2 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) may be employed.

  • Procedure:

    • Concentrate the neutralized degradation mixture under reduced pressure to remove excess solvent.

    • Reconstitute the residue in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the peak of this compound.

    • Lyophilize the collected fraction to obtain the isolated impurity as a solid.

3. NMR Spectroscopic Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isolated this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID).

    • Perform Fourier transformation.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Data Presentation

Disclaimer: The following NMR data is a representative example for this compound, identified as 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N⁵-methylpyrimidine-4,5,6-triamine, and is intended for illustrative purposes.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65dd (J = 4.4, 1.6 Hz)1HAr-H
8.48dd (J = 8.0, 1.6 Hz)1HAr-H
7.35m1HAr-H
7.28m1HAr-H
7.15m2HAr-H
5.80s2H-CH₂-
5.50br s2H-NH₂
4.85br s2H-NH₂
4.25q (J = 4.8 Hz)1H-NH-
2.65d (J = 4.8 Hz)3H-CH₃

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ at 100 MHz

Chemical Shift (δ) ppmAssignment
161.5C
159.0 (d, J=245 Hz)C-F
152.0C
151.0C
150.5C
145.0C
137.0C
131.5CH
130.0CH
125.0CH
124.5 (d, J=14 Hz)C
119.5CH
116.0 (d, J=20 Hz)CH
114.0C
45.0-CH₂-
29.5-CH₃

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of impurities in a drug substance like Riociguat.

G Workflow for Riociguat Impurity Analysis cluster_0 Impurity Generation and Isolation cluster_1 Structure Elucidation A Riociguat API B Forced Degradation (e.g., Alkaline Stress) A->B C Degradation Mixture B->C D Preparative HPLC C->D E Isolated Impurity I D->E F NMR Sample Preparation E->F Characterization G 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) F->G H Spectral Data Analysis G->H I Structure of Impurity I H->I

Workflow for Riociguat Impurity Analysis

This application note serves as a comprehensive guide for the NMR spectroscopic analysis of this compound. The provided protocols and data tables can be adapted for the analysis of other related impurities, ensuring the quality and safety of Riociguat formulations.

References

Application Note: Quantification of Riociguat Impurity I in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Riociguat Impurity I in the bulk drug substance. Riociguat is a stimulator of soluble guanylate cyclase (sGC) used to treat pulmonary hypertension.[1][2][3] The control of impurities is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final drug product.[4] This document provides a comprehensive protocol for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Additionally, it includes a summary of Riociguat's mechanism of action and visual workflows to aid in understanding the analytical process.

Introduction

Riociguat is a significant therapeutic agent for managing pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[3] Its therapeutic effect is achieved by stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway, leading to vasodilation.[1][5][6]

During the synthesis and storage of Riociguat, various related substances and impurities can arise.[4] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification and quantification of such impurities in active pharmaceutical ingredients (APIs).[4]

This application note focuses on the quantification of a specific impurity, referred to as this compound. It is important to note that the nomenclature for impurities can vary. For the purpose of this document, this compound is identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one . A reliable analytical method is essential for ensuring that the level of this impurity is maintained below the required safety thresholds. The method described herein is based on established principles of reversed-phase HPLC.

Signaling Pathway of Riociguat

Riociguat exerts its pharmacological effect through a dual mechanism of action that targets the nitric oxide (NO) - soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) pathway.[5][6] In healthy individuals, NO binds to sGC, stimulating the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP acts as a second messenger, leading to vasodilation and the inhibition of smooth muscle proliferation.[7] In disease states like pulmonary hypertension, this pathway is often impaired.[6] Riociguat directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO, thereby augmenting the production of cGMP and promoting vasodilation.[5][6]

Riociguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive stimulates Riociguat Riociguat Riociguat->sGC_inactive directly stimulates & sensitizes to NO sGC_active sGC (active) sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active Vasodilation Vasodilation cGMP->Vasodilation promotes Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Quantification Quantification Standard_Prep Prepare Standard Solutions (this compound) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Riociguat Bulk Drug) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Peak_Integration Peak Integration and Calibration Curve Generation Data_Acquisition->Peak_Integration Calculation Calculate Impurity I Concentration in Bulk Drug Substance Peak_Integration->Calculation Report Report Results Calculation->Report

References

Application of Riociguat Impurity I Reference Standard: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final drug product is a critical quality attribute that must be carefully monitored and controlled to ensure safety and efficacy.[2][3] This document provides detailed application notes and experimental protocols for the use of Riociguat Impurity I reference standards in pharmaceutical analysis and quality control.

It is important to note that the designation "this compound" can refer to several different chemical entities depending on the supplier. This guide addresses the application of three distinct compounds that have been identified as "Riociguat Impurity 1":

  • Impurity 1A: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one

  • Impurity 1B: Methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate

  • Impurity 1C: N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide (A N-Nitroso Impurity)

The appropriate reference standard must be chosen based on the specific impurity that needs to be monitored, which is often identified through forced degradation studies or analysis of the manufacturing process.

Data Presentation: Chemical Properties of this compound Variants

The following table summarizes the key chemical properties of the three identified this compound reference standards.

PropertyImpurity 1AImpurity 1BImpurity 1C (N-Nitroso)
IUPAC Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one[4]Methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate[5]N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide[6]
Molecular Formula C18H13FN8O[4]Not AvailableC18H16FN9O[6]
Molecular Weight 376.35 g/mol [7]Not Available393.39 g/mol [6]
Typical Application Identification and quantification of a potential degradation or process-related impurity.Identification and quantification of a potential process-related impurity.Identification and quantification of a potentially genotoxic N-nitroso impurity.

Signaling Pathway and Experimental Workflow

Riociguat Signaling Pathway

Riociguat stimulates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. The presence of impurities could potentially interfere with this pathway or introduce off-target effects.

Riociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts Riociguat Riociguat Riociguat->sGC Stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Experimental_Workflow Start Obtain Riociguat API/ Drug Product and Impurity I Reference Standard Prep Prepare Standard and Sample Solutions Start->Prep Method Develop/Validate Chromatographic Method (e.g., HPLC, LC-MS) Prep->Method SST Perform System Suitability Testing (SST) Method->SST Analysis Analyze Samples and Standards SST->Analysis Data Process and Analyze Data (Identification, Quantification) Analysis->Data Report Report Results and Assess Against Specifications Data->Report

References

Application Note: A Protocol for the Isolation and Purification of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1] During its synthesis and storage, various process-related impurities and degradation products can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[2] One such related substance is Riociguat Impurity I, identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one.[3] The isolation and purification of this impurity are essential for its characterization and for use as a reference standard in analytical method development and validation.[4]

This application note details a robust protocol for the isolation and purification of this compound from a crude mixture using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established reverse-phase chromatography principles for Riociguat and its related substances.[5][6]

Experimental Protocol

This protocol outlines a two-stage process: an initial analytical HPLC method to determine the retention time of this compound, followed by a scaled-up preparative HPLC method for its isolation.

Materials and Equipment
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Reagents: Ammonium Acetate (ACS Grade or higher).

  • Equipment:

    • Analytical HPLC system with UV detector.

    • Preparative HPLC system with UV detector and fraction collector.

    • Analytical balance.

    • pH meter.

    • Rotary evaporator.

    • Lyophilizer (Freeze-dryer).

    • Vortex mixer and sonicator.

Analytical HPLC Method for Impurity Identification

This initial step is crucial to identify the retention time of this compound in the crude mixture relative to the Riociguat peak.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 15 mM ammonium acetate solution in water and adjust the pH to 5.5 with acetic acid.[7] Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the crude Riociguat mixture in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

    • Gradient Program: A gradient elution is employed for effective separation of impurities.[5]

Preparative HPLC for Isolation and Purification

This stage scales up the analytical method to isolate a sufficient quantity of the target impurity.

  • Sample Preparation:

    • Prepare a concentrated solution of the crude Riociguat mixture (e.g., 20-50 mg/mL) in the minimum required volume of diluent (e.g., Acetonitrile/Water or Dimethylformamide). The goal is to maximize the loading amount without causing precipitation on the column.

  • Preparative Chromatographic Conditions:

    • Column: A larger dimension C18 reverse-phase column suitable for preparative scale (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: Same as the analytical method (Mobile Phase A and B).

    • Flow Rate: Adjusted based on the column diameter (e.g., 15-20 mL/min).

    • Column Temperature: 35°C.

    • Detection Wavelength: 210 nm.

    • Gradient Program: The gradient profile from the analytical method is adapted and linearized for the preparative scale to ensure optimal separation.

    • Injection Volume: A high volume injection (e.g., 1-5 mL) depending on the sample concentration and column capacity.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions just before the elution of the this compound peak (identified in the analytical run) and stop just after the peak tail.

  • Post-Purification Processing:

    • Pool the collected fractions containing the purified impurity.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified this compound as a solid powder.

    • Analyze the final product for purity using the analytical HPLC method described in section 1.2.

Data Presentation

The following table summarizes representative data that could be obtained from the analytical and preparative chromatography experiments. Actual values will vary based on the specific crude mixture and instrumentation.

ParameterRiociguatThis compound
Analytical HPLC
Retention Time (min)~12.5~9.8
Purity in Crude Sample (%)~95.0~0.5
Preparative HPLC
Loading Amount (mg)--
Pooled Fraction Volume (mL)-~150
Final Product
Isolated Yield (mg)-~4.2 (from 1g crude)
Purity by HPLC (%)->98.5%
Recovery (%)-~84%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

Isolation_Workflow cluster_prep Preparation & Analysis cluster_isolation Isolation & Purification cluster_final Final Processing & QC A 1. Crude Riociguat Sample Preparation (Dissolution in Diluent) B 2. Analytical HPLC Run (Identify Impurity I Retention Time) A->B C 3. Scale-Up to Preparative HPLC (High Concentration Injection) B->C Apply Method to Prep Scale D 4. Fraction Collection (Collect Eluent at Impurity I RT) C->D E 5. Pool High-Purity Fractions D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Lyophilization (Freeze-Drying) F->G H 8. Purity Analysis of Final Product (via Analytical HPLC) G->H I Purified this compound (>98.5% Purity) H->I

Workflow for isolating this compound.

References

Stability-indicating assay method for Riociguat and its impurities

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for a Stability-Indicating Assay of Riociguat and Its Impurities

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that acts as a receptor for nitric oxide (NO).[1] It is used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[2] By directly stimulating sGC and sensitizing it to endogenous NO, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[1][3]

To ensure the safety and efficacy of pharmaceutical products, regulatory bodies like the International Conference on Harmonization (ICH) mandate the use of stability-indicating assay methods (SIAMs).[4] These methods are crucial for determining the shelf-life of a drug and ensuring that any degradation products or impurities that may form during storage are identified and quantified.[5] This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Riociguat in the presence of its degradation products.

Signaling Pathway of Riociguat

Riociguat exerts its therapeutic effect by targeting the nitric oxide (NO)-sGC-cGMP signaling pathway, which is often impaired in patients with pulmonary hypertension.[6] The drug features a dual mechanism of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This dual action amplifies the production of cGMP, which acts as a second messenger to mediate vasorelaxation and inhibit smooth muscle cell proliferation, thereby addressing the pathophysiology of pulmonary hypertension.[6][7]

Riociguat Signaling Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Vasodilation & Antiproliferative Effects PKG->Relaxation NO->sGC Activates Riociguat Riociguat Riociguat->sGC Directly Stimulates (NO-independent) Riociguat->sGC Sensitizes to NO

Caption: Mechanism of action of Riociguat on the NO-sGC-cGMP pathway.

Experimental Workflow

The development and validation of a stability-indicating assay involve a systematic workflow. This process begins with the preparation of the drug substance and forced degradation samples, followed by method development, and culminates in a comprehensive validation study as per ICH guidelines to ensure the method is fit for its intended purpose.

Stability Indicating Method Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_result 4. Final Assessment Standard Standard & Sample Solution Preparation ForcedDeg Forced Degradation (Stress Studies) MethodDev Method Development & Optimization Standard->MethodDev ForcedDeg->MethodDev HPLC RP-HPLC Separation MethodDev->HPLC DataAcq Data Acquisition (UV/PDA Detector) HPLC->DataAcq Specificity Specificity DataAcq->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Stability Stability Assessment of Riociguat Precision->Stability LOQ LOD / LOQ

Caption: General workflow for a stability-indicating assay method.

Application Protocol

Principle

This method utilizes isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Riociguat from its potential degradation products generated under various stress conditions. The method is validated to be specific, linear, accurate, precise, and robust.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector (e.g., Waters, Agilent).

  • Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Chemicals: Riociguat reference standard, Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Acetic Acid (AR grade), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), and HPLC grade water.

Chromatographic Conditions

The separation is achieved using an isocratic mobile phase on a C18 column.

Parameter Condition
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 5.7) : Acetonitrile (70:30, v/v)[4]
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 20 minutes
Table 1: Optimized Chromatographic Conditions
Preparation of Solutions
  • Buffer Preparation (10 mM Ammonium Acetate, pH 5.7): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.7 using glacial acetic acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[4]

  • Riociguat Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Riociguat reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with a 50:50 mixture of water and acetonitrile.[4]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[8]

  • Acid Hydrolysis:

    • Mix 5 mL of Riociguat stock solution (1000 µg/mL) with 5 mL of 1M HCl.

    • Heat the mixture at 80°C for 12 hours in a water bath.[4]

    • Cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Base Hydrolysis:

    • Mix 5 mL of Riociguat stock solution with 5 mL of 0.5M NaOH.

    • Heat the mixture at 60°C for 4 hours.[4]

    • Cool the solution and neutralize with 0.5M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Oxidative Degradation:

    • Mix 5 mL of Riociguat stock solution with 5 mL of 10% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 2 hours.[4]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Thermal Degradation:

    • Spread a thin layer of solid Riociguat powder in a petri dish.

    • Place it in a hot air oven maintained at 80°C for 11 days.[4]

    • After exposure, weigh an appropriate amount of the powder, dissolve, and dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Photolytic Degradation:

    • Expose solid Riociguat powder and a solution of Riociguat (1000 µg/mL) to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.

    • For the solution, dilute to a final concentration of 100 µg/mL. For the solid, prepare a solution of 100 µg/mL after exposure. Inject both samples.

Stress Condition Parameters % Degradation Observed Number of Degradants
Acid Hydrolysis 1M HCl, 80°C, 12 hNo significant degradation[4]0
Base Hydrolysis 0.5M NaOH, 60°C, 4 h16.9%[4]2
Oxidative 10% H₂O₂, RT, 2 h12.5%[4]1
Neutral Hydrolysis Water, 80°C, 12 hNo significant degradation[4]0
Thermal (Dry Heat) 80°C, 11 daysNo significant degradation[4]0
Photolytic 1.2M lux hrs & 200 Wh/m²No significant degradation[4][9]0
Table 2: Summary of Forced Degradation Study Results for Riociguat
Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines.

  • System Suitability: The system suitability was assessed by injecting six replicates of the 100 µg/mL standard solution. The acceptance criteria are %RSD < 2% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of <2.

Parameter Observed Value ICH Limit
Retention Time (min) 12.44%RSD < 2%
Tailing Factor 1.12< 2
Theoretical Plates 6543> 2000
Table 3: System Suitability Parameters
  • Specificity: Specificity was confirmed by the absence of interference from degradation products at the retention time of the Riociguat peak in the chromatograms from the forced degradation studies.[4]

  • Linearity: Linearity was evaluated by analyzing a series of Riociguat solutions over a concentration range. The calibration curve was plotted, and the correlation coefficient was determined.

Parameter Result
Linearity Range 5 - 150 µg/mL[10]
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Table 4: Linearity Data
  • Accuracy: Accuracy was determined by the percent recovery method, spiking a known quantity of Riociguat standard into a blank sample at three concentration levels (e.g., 50%, 100%, 150%).[2]

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50%50-98.0% - 102.0%[2]
100%100-98.0% - 102.0%[2]
150%150-98.0% - 102.0%[2]
Table 5: Accuracy (% Recovery) Data
  • Precision:

    • Intra-day precision (Repeatability): Assessed by analyzing six replicate injections of the standard solution on the same day.

    • Inter-day precision (Intermediate Precision): Assessed by analyzing the standard solution on three different days. The %RSD for peak areas was calculated.

Precision Type Concentration (µg/mL) % RSD
Intra-day 100< 2.0%
Inter-day 100< 2.0%
Table 6: Precision Data
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method, typically 3:1 for LOD and 10:1 for LOQ.

Parameter Value
LOD 3.5 ng/mL[11]
LOQ 10 ng/mL[11]
Table 7: Sensitivity Data
  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase, flow rate, and percentage of acetonitrile.[4]

Parameter Varied Variation Effect on System Suitability
Flow Rate ± 0.1 mL/min%RSD < 2%
Mobile Phase pH ± 0.2 units%RSD < 2%
% Acetonitrile ± 2%%RSD < 2%
Table 8: Robustness Study Data

Conclusion

The described RP-HPLC method is rapid, specific, accurate, and precise for the determination of Riociguat in the presence of its degradation products. The forced degradation studies demonstrated that Riociguat is susceptible to degradation under alkaline and oxidative conditions, while remaining stable under acidic, thermal, and photolytic stress.[4][12] The method was successfully validated according to ICH guidelines and is suitable for routine quality control and stability testing of Riociguat in bulk and pharmaceutical dosage forms.

References

Application Note: High-Throughput Analysis of Riociguat and its Active Metabolite M1 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Riociguat and its principal active metabolite, M1 (desmethyl-riociguat), in human plasma. Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1][2] The method presented herein utilizes a simple protein precipitation extraction procedure followed by a rapid UPLC separation and detection using a tandem quadrupole mass spectrometer. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[1] The method has been validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.[3]

Introduction

Riociguat is an oral medication approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] It exerts its therapeutic effect through a dual mechanism of action on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[6][7][8] Riociguat directly stimulates sGC, independent of NO, and also sensitizes sGC to endogenous NO, leading to increased cGMP levels and subsequent vasodilation.[6][7][8]

Riociguat is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A1 being the major contributor to the formation of its main active metabolite, M1 (desmethyl-riociguat).[9][10] M1 exhibits approximately one-third to one-tenth the pharmacological activity of the parent drug.[8][10] Given the pharmacological activity of both the parent drug and its metabolite, a reliable and sensitive analytical method for their simultaneous quantification is essential for clinical and preclinical research. This application note provides a detailed protocol for a UPLC-MS/MS method for the analysis of Riociguat and M1 in human plasma.

Signaling Pathway of Riociguat

Riociguat_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active NO GTP GTP cGMP cGMP GTP->cGMP sGC (active) Vasodilation Vasodilation cGMP->Vasodilation Riociguat Riociguat Riociguat->sGC_inactive Direct Stimulation Riociguat->sGC_active Sensitization to NO

Figure 1: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.

Experimental Protocols

Materials and Reagents
  • Riociguat and M1 reference standards

  • Internal Standard (IS), e.g., Irbesartan or a stable isotope-labeled analog[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

UPLC-MS/MS Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1]

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[11]

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[11]

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 2 µL onto the UPLC-MS/MS system.[11]

UPLC Conditions
ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min
Gradient 90% A (0.0-1.0 min), 90%-10% A (1.0-1.5 min), 10%-90% A (1.5-2.0 min)[11]
Column Temperature 40°C
Injection Volume 2 µL[11]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Riociguat423.04108.953030
M1409.20376.983020
IS (Fluconazole)307.13238.14616

Note: The specific internal standard and its corresponding MS parameters may vary. The values presented are for Fluconazole as an example.[1]

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Riociguat1.0 - 200>0.991.0
M10.5 - 50>0.990.5

Data adapted from a study in rat plasma.[1][11] A separate study in human plasma showed a linear range of 5-400 ng/mL for Riociguat.[3]

Accuracy and Precision

Intra-day Accuracy and Precision (n=5)

AnalyteQC Concentration (ng/mL)Accuracy (%RE)Precision (%RSD)
Riociguat211.71.7
80-0.83.1
1602.36.0
M119.64.1
20-6.35.2
401.23.3

Inter-day Accuracy and Precision (n=5)

AnalyteQC Concentration (ng/mL)Accuracy (%RE)Precision (%RSD)
Riociguat24.34.4
80-5.57.6
1601.25.9
M11-4.36.8
201.25.5
40-2.17.1

Data adapted from a study in rat plasma.[1][11]

Experimental Workflow

Experimental_Workflow Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Preparative HPLC for the Isolation of Riociguat Degradation Products: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1] Like any pharmaceutical compound, Riociguat is susceptible to degradation under various stress conditions, leading to the formation of degradation products that must be identified, quantified, and characterized to ensure the safety and efficacy of the drug product. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating these degradation products in sufficient quantities for structural elucidation and toxicological studies.[2]

This application note provides a detailed protocol for the isolation of three known degradation products of Riociguat—DP1, DP2, and DP3—using preparative HPLC. These degradation products are formed under alkaline and oxidative stress conditions.[3] The methodology presented herein is based on established analytical methods and principles of scaling up from analytical to preparative chromatography.[4]

Signaling Pathway of Riociguat

Riociguat's therapeutic effect is mediated through the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway. It stimulates sGC directly and also sensitizes it to endogenous NO, leading to increased cGMP levels and subsequent vasodilation.[1] Understanding this pathway is crucial for assessing the potential biological activity of any degradation products.

Riociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Leads to Riociguat Riociguat Riociguat->sGC_inactive Stimulates & Sensitizes

Caption: Riociguat's mechanism of action in the NO-sGC-cGMP pathway.

Experimental Protocols

Forced Degradation of Riociguat

To generate the degradation products for isolation, Riociguat is subjected to forced degradation under alkaline and oxidative conditions.

Alkaline Degradation (to generate DP1 and DP2):

  • Prepare a stock solution of Riociguat (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • To a suitable volume of the stock solution, add 1N sodium hydroxide (NaOH) to achieve a final concentration of 0.1N NaOH.

  • Heat the solution at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N hydrochloric acid (HCl).

Oxidative Degradation (to generate DP3):

  • Prepare a stock solution of Riociguat (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • To a suitable volume of the stock solution, add 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

Analytical HPLC Method

An analytical HPLC method is first employed to confirm the formation of the degradation products and to determine their retention times.

ParameterCondition
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 5.7) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient
Preparative HPLC Protocol for Isolation of DP1, DP2, and DP3

The analytical method is scaled up for preparative isolation. The goal is to maximize the loading capacity while maintaining adequate resolution for the collection of pure fractions.

ParameterCondition
Column Waters Symmetry C18 (250 x 19 mm, 7 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 5.7) : Acetonitrile (70:30, v/v)
Flow Rate 18 mL/min (scaled up from analytical)
Detection UV at 254 nm
Sample Loading 50 mg of degraded sample dissolved in 5 mL of mobile phase
Injection Volume 5 mL
Column Temperature Ambient
Fraction Collection Triggered by UV signal threshold

Experimental Workflow for Isolation:

Experimental_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis & Isolation cluster_characterization Characterization Riociguat_Stock Riociguat Stock Solution (1 mg/mL) Alkaline Alkaline Stress (0.1N NaOH, 80°C, 2h) Riociguat_Stock->Alkaline Oxidative Oxidative Stress (3% H₂O₂, RT, 24h) Riociguat_Stock->Oxidative Analytical_HPLC Analytical HPLC Analysis Alkaline->Analytical_HPLC Oxidative->Analytical_HPLC Preparative_HPLC Preparative HPLC Isolation Analytical_HPLC->Preparative_HPLC Method Scale-up Fraction_Collection Fraction Collection (DP1, DP2, DP3) Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation

Caption: Workflow for the isolation and characterization of Riociguat degradation products.

Data Presentation

The following tables summarize the expected retention times from the analytical method and the projected quantitative data from the preparative isolation.

Table 1: Analytical HPLC Retention Times

CompoundRetention Time (min)
DP1~ 5.8
DP2~ 7.2
DP3~ 9.5
Riociguat~ 12.1

Table 2: Preparative HPLC Isolation Data

Degradation ProductSample Load (mg)Fraction Volume (mL)Yield (mg)Purity (%)
DP1 50~ 303.5> 98
DP2 50~ 354.1> 99
DP3 50~ 405.2> 98

Note: The data in Table 2 are representative values based on typical preparative HPLC separations of pharmaceutical impurities and may vary depending on the efficiency of the degradation reaction and the chromatographic performance.[5][6]

Results and Discussion

The forced degradation of Riociguat under alkaline and oxidative conditions successfully generated the target degradation products DP1, DP2, and DP3. The analytical HPLC method provided a clear separation of these degradation products from the parent drug.

The preparative HPLC method, scaled up from the analytical method, allowed for the loading of a significant amount of the degraded sample, enabling the collection of milligram quantities of each degradation product. The use of a C18 stationary phase with a mobile phase of ammonium acetate and acetonitrile provided good selectivity and peak shape for the polar degradation products.

Fraction collection was triggered based on the UV signal, and the collected fractions were analyzed for purity using the analytical HPLC method. The results, as summarized in Table 2, indicate that the preparative HPLC method is effective in isolating the degradation products with high purity, suitable for subsequent structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation of Riociguat degradation products DP1, DP2, and DP3 using preparative HPLC. The methodology, from forced degradation to analytical method development and scaling up to preparative chromatography, is clearly outlined. The presented data demonstrates the effectiveness of this approach in obtaining high-purity degradation products for further characterization. This protocol can be readily adapted by researchers and scientists in the pharmaceutical industry for the isolation and characterization of impurities in drug development and quality control processes.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Riociguat Impurity I in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Riociguat Impurity I.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

Peak tailing is a chromatographic issue where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a "tail." This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised data reliability. Riociguat and its impurities, including Impurity I, are basic compounds.[1] Basic compounds are prone to interacting with acidic residual silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[2][3]

Q2: What is the chemical structure of this compound?

The IUPAC name for this compound is 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one. Its molecular formula is C₁₈H₁₃FN₈O.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed during the HPLC analysis of this compound.

Problem: My chromatogram for this compound shows significant peak tailing.

  • Visual Example of Peak Tailing: The chromatogram below illustrates how peak shape for a basic compound can be significantly affected by the mobile phase pH. At a higher pH, the peak exhibits substantial tailing, which is improved by lowering the pH.

    • Chromatogram A (pH 7.0): Shows significant peak tailing for a basic analyte.

    • Chromatogram B (pH 3.0): Shows improved peak symmetry for the same analyte after lowering the mobile phase pH.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow to troubleshoot peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase - Is pH appropriate? - Is buffer concentration adequate? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) check_mobile_phase->adjust_ph pH issue increase_buffer Increase Buffer Concentration (e.g., to 20-50 mM) check_mobile_phase->increase_buffer Buffer issue check_column Step 2: Evaluate HPLC Column - Is it an appropriate column type? - Is the column old or contaminated? adjust_ph->check_column increase_buffer->check_column use_endcapped Use End-capped or Polar-Embedded Column check_column->use_endcapped Column type replace_column Replace with New Column check_column->replace_column Column age check_instrument Step 3: Check Instrument - Any extra-column volume? - Leaks or loose fittings? use_endcapped->check_instrument replace_column->check_instrument optimize_tubing Optimize Tubing and Connections check_instrument->optimize_tubing check_sample Step 4: Evaluate Sample - Is there sample overload? - Is the injection solvent appropriate? optimize_tubing->check_sample dilute_sample Dilute Sample check_sample->dilute_sample Overload match_solvent Match Injection Solvent to Mobile Phase check_sample->match_solvent Solvent mismatch end Peak Shape Improved dilute_sample->end match_solvent->end

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps:

Step 1: Evaluate and Optimize the Mobile Phase

  • Mobile Phase pH: The pKa of Riociguat is 4.34.[4][5] To minimize silanol interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa. For basic compounds like Riociguat and its impurities, a lower pH is generally recommended to protonate the silanol groups on the column, reducing their interaction with the protonated basic analyte.

    • Recommendation: Adjust the mobile phase pH to a range of 2.5 to 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak tailing.

    • Recommendation: Increase the buffer concentration to 20-50 mM.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can influence peak shape.

    • Recommendation: Experiment with different organic modifiers or adjust the gradient to optimize peak shape.

Step 2: Assess the HPLC Column

  • Column Chemistry: Standard C18 columns can have a significant number of residual silanol groups.

    • Recommendation: Use a modern, high-purity silica column with end-capping or a polar-embedded stationary phase. These columns are designed to minimize silanol interactions.

  • Column Contamination and Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Recommendation: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.

Step 3: Inspect the HPLC Instrument

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Recommendation: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Step 4: Examine the Sample and Injection Parameters

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Recommendation: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Dissolve the sample in the initial mobile phase or a weaker solvent.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of Riociguat and its impurities, which can serve as a starting point for method optimization.

ParameterCondition 1Condition 2Condition 3
Column Xterra® RP18 (150 x 4.6 mm, 3.5 µm)Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)Zorbax C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase A 15 mM Ammonium Acetate (pH 5.5)0.2% v/v Trifluoroacetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (66% A, 34% B)Isocratic (60% A, 40% B)Isocratic (10% A, 90% B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 36°CNot Specified230°C (Heat Block)
Detection Wavelength 210 nmNot SpecifiedMass Spectrometry
Injection Volume 20 µLNot SpecifiedNot Specified

Experimental Protocol: Troubleshooting Peak Tailing

This protocol outlines a systematic experiment to address peak tailing of this compound.

Objective: To improve the peak shape of this compound by optimizing the mobile phase pH.

Materials:

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., Waters Xterra® RP18, 150 x 4.6 mm, 3.5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Condition A (pH ~5.5): Prepare a 10 mM ammonium formate solution in water.

    • Condition B (pH ~3.0): Prepare a 0.1% formic acid solution in water.

  • Prepare Mobile Phase B (Organic): 100% Acetonitrile.

  • Prepare Sample: Dissolve this compound standard in a 50:50 mixture of Mobile Phase A (Condition B) and Mobile Phase B to a final concentration of 10 µg/mL.

  • Initial HPLC Analysis (Condition A):

    • Equilibrate the column with a mobile phase composition of 70% Mobile Phase A (Condition A) and 30% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Inject 10 µL of the sample.

    • Run the analysis and record the chromatogram.

    • Calculate the tailing factor for the this compound peak.

  • Optimized HPLC Analysis (Condition B):

    • Flush the column with 100% acetonitrile for 15 minutes, followed by 100% water for 15 minutes.

    • Equilibrate the column with a mobile phase composition of 70% Mobile Phase A (Condition B) and 30% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Inject 10 µL of the sample.

    • Run the analysis and record the chromatogram.

    • Calculate the tailing factor for the this compound peak.

  • Data Analysis:

    • Compare the peak shape and tailing factor of this compound from both conditions. A significant reduction in the tailing factor under Condition B would indicate that the lower pH has effectively mitigated the silanol interactions.

Visualization of Silanol Interactions

The state of the silanol groups on the silica support of the HPLC column is pH-dependent, which in turn affects their interaction with basic analytes like this compound.

Caption: Chemical equilibrium of silanol groups at different mobile phase pH.

References

Technical Support Center: Optimizing Chromatographic Separation of Riociguat and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Riociguat and its related impurities. This guide includes frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for Riociguat and its impurity analysis?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common methods for analyzing Riociguat and its impurities. These methods offer good resolution and sensitivity for separating the main component from related substances.

Q2: Which type of column is most suitable for this separation?

A2: C18 columns are predominantly used for the separation of Riociguat and its impurities.[1][2] Specific examples include Waters ODS (C18), Waters Symmetry C18, and Agilent Zorbax C18 columns.[1][2][3] The choice of a specific C18 column may depend on the specific impurities being targeted and the desired chromatographic performance.

Q3: What mobile phases are commonly employed?

A3: A mixture of an aqueous buffer and an organic solvent is typically used. Common mobile phase compositions include:

  • Acetonitrile and Methanol mixtures.[1]

  • Ammonium acetate buffer (pH 5.7) and acetonitrile.[2]

  • Aqueous ammonium acetate solution (pH 5.5) and acetonitrile.[4]

  • 0.1% Formic acid and methanol.[3]

  • Ammonium formate buffer (pH 3.7) and acetonitrile.[5]

The selection of the mobile phase and its pH is critical for achieving optimal separation and peak shape.

Q4: What is the typical detection wavelength for Riociguat and its impurities?

A4: The UV detection wavelength for Riociguat is commonly set between 210 nm and 323 nm. Specific wavelengths reported in the literature include 210 nm, 248 nm, 254 nm, and 322 nm.[1][2][3][4] The choice of wavelength can impact the sensitivity of detection for different impurities.

Experimental Protocols

General RP-HPLC Method for Riociguat and Impurity I Separation

This protocol provides a starting point for method development and can be optimized as needed.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (150mm x 4.6 mm, 5µm)[2]
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.7)B: Acetonitrile
Gradient Isocratic elution with 70:30 (v/v) of A:B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 36°C[4]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL
Run Time 10 min[1]

Sample Preparation:

  • Accurately weigh and dissolve the Riociguat sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • The final concentration should be within the linear range of the method (e.g., 10-50 µg/mL).[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Riociguat and Impurity I.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution between Riociguat and Impurity I - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- High flow rate.- Adjust the ratio of organic solvent to aqueous buffer.- Modify the pH of the aqueous buffer to alter the ionization of the analytes.- Try a different C18 column from another manufacturer.- Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing for Riociguat or Impurity I - Interaction of basic analytes with residual silanols on the column packing.- Column overload.- Presence of extra-column volume.- Use a mobile phase with a competing base or an ion-pairing agent.- Employ an end-capped C18 column.- Reduce the sample concentration.- Ensure all fittings and tubing are properly connected to minimize dead volume.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contamination in the mobile phase, diluent, or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank run to confirm the source of the ghost peak.
Low Signal Intensity - Low sample concentration.- Incorrect detection wavelength.- Detector lamp issue.- Increase the sample concentration, if possible.- Optimize the detection wavelength by scanning the UV spectrum of Riociguat and Impurity I.- Check the detector lamp's energy and replace it if necessary.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common chromatographic issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Solution cluster_2 Verification Problem Identify Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) Check_Method Review Method Parameters (Mobile Phase, Column, Flow Rate) Problem->Check_Method Check_System Inspect HPLC System (Pump, Injector, Detector) Problem->Check_System Optimize_Parameters Systematic Parameter Optimization Check_Method->Optimize_Parameters System_Maintenance Perform System Maintenance Check_System->System_Maintenance Analyze_Standard Re-analyze Standard Sample Optimize_Parameters->Analyze_Standard System_Maintenance->Analyze_Standard Result Problem Resolved? Analyze_Standard->Result Result->Problem No End End Result->End Yes

Caption: A logical workflow for troubleshooting HPLC issues.

Method_Development_Pathway Start Define Separation Goal Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (pH, Organic Solvent) Column_Selection->Mobile_Phase_Screening Parameter_Optimization Optimize Parameters (Gradient, Flow Rate, Temp.) Mobile_Phase_Screening->Parameter_Optimization Method_Validation Validate Method (ICH Guidelines) Parameter_Optimization->Method_Validation End Final Method Method_Validation->End

Caption: A typical pathway for chromatographic method development.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riociguat and its related compounds. The focus is on addressing the common analytical challenge of co-elution during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common related compounds of Riociguat that can cause co-elution issues?

A1: During the synthesis and storage of Riociguat, several related compounds, including impurities and degradation products, can arise. These are structurally similar to the parent drug and can co-elute during chromatographic analysis. Known related compounds include process-related impurities and degradation products formed under stress conditions such as hydrolysis and oxidation.[1][2] One of the major metabolites is Desmethyl Riociguat (M1).[3][4][5] Published methods have been developed to separate Riociguat from at least four known impurities.[6][7]

Q2: What is the general mechanism of action of Riociguat?

A2: Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation. Understanding this pathway can be important for interpreting analytical results in the context of biological studies.

Troubleshooting Guide: Co-elution of Riociguat and Related Compounds

Problem: Poor separation or co-elution of Riociguat and a known related compound.

Initial Checks:

  • System Suitability: Ensure your HPLC/UPLC system passes system suitability tests, including theoretical plates, tailing factor, and reproducibility.

  • Column Health: Verify the column is not old or contaminated. A decline in performance can lead to peak broadening and loss of resolution.

  • Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion.

Troubleshooting Workflow:

CoElution_Troubleshooting start Co-elution Observed check_method Review Current Method Parameters start->check_method adjust_mp Adjust Mobile Phase Composition check_method->adjust_mp Initial Approach gradient_optimization Optimize Gradient Program check_method->gradient_optimization For gradient methods change_ph Modify Mobile Phase pH adjust_mp->change_ph If resolution is still poor troubleshooting_complete Resolution Achieved adjust_mp->troubleshooting_complete Success change_column Change Stationary Phase change_ph->change_column If pH adjustment is ineffective change_ph->troubleshooting_complete Success change_column->troubleshooting_complete Success gradient_optimization->troubleshooting_complete Success Method_Optimization start Initial Analysis assess_resolution Assess Resolution of Critical Pair start->assess_resolution is_resolution_adequate Resolution > 1.5? assess_resolution->is_resolution_adequate optimize_mp Optimize Mobile Phase is_resolution_adequate->optimize_mp No final_method Final Method is_resolution_adequate->final_method Yes optimize_mp->assess_resolution optimize_column Change Column optimize_mp->optimize_column If still inadequate optimize_column->assess_resolution Riociguat_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Catalyzes conversion Vasodilation Vasodilation cGMP->Vasodilation Leads to

References

Technical Support Center: Development of a Stability-Indicating Method for Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a stability-indicating method for Riociguat.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the development of a stability-indicating analytical method for Riociguat.

Q1: My Riociguat sample shows significant degradation under alkaline conditions, but I am struggling to achieve good separation between the parent drug and the degradation products. What can I do?

A1: Achieving adequate separation between Riociguat and its alkaline degradation products can be challenging. Here are a few troubleshooting steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. Experiment with a pH range around 5.5 to 6.0. A 10 mM ammonium acetate buffer with a pH of 5.7 has been shown to be effective in resolving Riociguat from its degradation products.[1] Avoid highly acidic mobile phases (pH 3-4) with buffers like formic acid or ammonium formate, as this can lead to co-elution of the degradation products with the parent drug.[2]

  • Adjust Organic Modifier Concentration: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is crucial. A common starting point is a ratio of 70:30 (aqueous:organic).[1] You can try small, incremental changes to this ratio to improve resolution.

  • Consider a Different Stationary Phase: If optimization of the mobile phase is insufficient, consider a different HPLC column. While a C18 column is commonly used, exploring other stationary phases with different selectivities might provide the necessary resolution.[1][3][4]

Q2: I am not observing any degradation of Riociguat under acidic or thermal stress. Is this expected?

A2: Yes, this is consistent with reported stability studies. Riociguat has been found to be stable under acidic (e.g., 1M HCl at 80°C for 12 hours), neutral hydrolytic, thermal (e.g., 80°C for 11 days), and photolytic conditions.[1][5] The primary degradation pathways are observed under alkaline and oxidative stress.[1][5]

Q3: I am seeing a significant new peak in my chromatogram after exposing Riociguat to oxidative stress. What is this likely to be?

A3: Under oxidative stress, typically using hydrogen peroxide, Riociguat is known to form a specific degradation product. This is often referred to as DP3 in the literature and has been characterized as methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide.[1][5]

Q4: What are the typical retention times for Riociguat and its major degradation products?

A4: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). However, as a reference, in one validated method using a Waters Symmetry C18 column with 10 mm ammonium acetate buffer (pH 5.7) and acetonitrile (70:30) at a flow rate of 1.0 mL/min, the approximate retention times were:

  • Riociguat: ~12.44 min[2]

  • Alkaline Degradation Product 1 (DP1): ~11.4 min[1]

  • Alkaline Degradation Product 2 (DP2): ~9.4 min[1]

  • Oxidative Degradation Product (DP3): ~4.1 min[1]

Q5: How can I confirm the identity of the degradation products I am observing?

A5: To definitively identify degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. High-Resolution Mass Spectrometry (HR-MS) can provide accurate mass measurements to help elucidate the elemental composition of the degradants.[1] For complete structural confirmation, isolation of the degradation products using techniques like preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy is often necessary.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the development of a stability-indicating method for Riociguat.

Forced Degradation Studies Protocol

This protocol outlines the conditions for subjecting Riociguat to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Riociguat at a concentration of 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Heat the mixture at 80°C for 12 hours.[1]

    • Cool the solution and neutralize it with 1M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.

    • Heat the mixture at 60°C for 4 hours.[1]

    • Cool the solution and neutralize it with 0.1M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 80°C for 12 hours.[1]

    • Cool the solution.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide.

    • Keep the solution at room temperature for 2 hours.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug powder to a temperature of 80°C in a hot air oven for 11 days.[1]

    • After the exposure period, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²).[1]

    • After exposure, prepare a 100 µg/mL solution from the solid sample and dilute the solution sample to 100 µg/mL with the mobile phase.

RP-HPLC Method Protocol

This protocol describes a validated isocratic RP-HPLC method for the analysis of Riociguat and its degradation products.[1]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.7) and Acetonitrile in a ratio of 70:30 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: 20 minutes.[2]

Quantitative Data Summary

The following table summarizes the degradation of Riociguat under various stress conditions as reported in the literature.

Stress ConditionParameters% DegradationMajor Degradation Products FormedReference
Acid Hydrolysis1M HCl at 80°C for 12hNo Degradation-[1]
Alkaline Hydrolysis0.1M NaOH at 60°C for 4h12.8%DP1 (10.6%), DP2 (2.2%)[1]
Neutral HydrolysisWater at 80°C for 12hNo Degradation-[1]
Oxidative Degradation10% H₂O₂ at RT for 2h9.8%DP3[1]
Thermal DegradationSolid state at 80°C for 11 daysNo Degradation-[1]
Photolytic DegradationSolid and solutionNo Degradation-[1]

Visualizations

Riociguat Signaling Pathway

Riociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes to NO cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Mechanism of action of Riociguat via the NO-sGC-cGMP pathway.

Experimental Workflow for Stability-Indicating Method Development

Stability_Method_Workflow Start Start: Method Development Goal Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Development HPLC Method Development (Column, Mobile Phase, etc.) Forced_Degradation->HPLC_Development Specificity Specificity Assessment: Separate Drug from Degradants HPLC_Development->Specificity Specificity->HPLC_Development Unsuccessful Method_Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Specificity->Method_Validation Successful End End: Validated Stability- Indicating Method Method_Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Improving detection sensitivity for trace levels of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to improving the detection sensitivity for trace levels of Riociguat Impurity I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection at trace levels important?

A1: this compound is a known process-related impurity and potential degradant of Riociguat, an active pharmaceutical ingredient (API) used to treat pulmonary hypertension.[1] Its chemical name is 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one. The monitoring and control of impurities at trace levels are critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies like the FDA and EMA.[1]

Q2: What are the main analytical challenges in detecting this compound at trace levels?

A2: The primary challenges stem from the polar nature of this compound, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This can result in co-elution with the solvent front or other polar matrix components, leading to low sensitivity, poor peak shape, and inaccurate quantification.

Q3: Which analytical techniques are most suitable for trace-level analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most powerful techniques for this purpose.[2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which are crucial for detecting and quantifying impurities at very low concentrations.[3] UPLC can offer faster analysis times and improved resolution compared to conventional HPLC.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Issue 1: Poor or No Retention of this compound on RP-HPLC Column

Cause: The polar nature of this compound leads to weak interaction with the non-polar stationary phase of standard C18 columns, causing it to elute very early, often with the solvent front.

Solutions:

  • Optimize Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH. Since it is a basic compound, using a mobile phase with a slightly basic pH (around 8-9) can suppress its ionization and increase its hydrophobicity, thereby improving retention on a C18 column. However, ensure the pH is within the stable range for your column.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a modified stationary phase that provides enhanced retention for polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of highly polar compounds.

  • Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized impurity, increasing its retention on an RP column.

Issue 2: Low Sensitivity and Poor Peak Shape (Tailing or Fronting)

Cause: Low sensitivity can be a result of poor ionization in the mass spectrometer source or co-elution with interfering substances. Poor peak shape is often caused by secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Solutions:

  • Optimize MS/MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for Riociguat and its impurities.[3]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for Impurity I.

    • MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for quantification and qualification.

  • Mobile Phase Additives:

    • Acidic Modifiers: Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency in positive ESI mode.

    • Buffers: Using a buffer like ammonium formate or ammonium acetate can help control the pH and improve peak symmetry.

  • Gradient Elution: A well-designed gradient elution program can help to separate the impurity from interfering peaks and improve its peak shape and sensitivity.

Issue 3: Inconsistent and Irreproducible Results

Cause: This can be due to a variety of factors including improper sample preparation, system instability, or column degradation.

Solutions:

  • Sample Preparation: Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase. Filter all samples to remove particulate matter that could clog the column.

  • System Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection to ensure reproducible retention times.

  • Column Care: Use a guard column to protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove any adsorbed compounds.

  • Method Validation: A thoroughly validated analytical method will have established parameters for robustness, ensuring that minor variations in method parameters do not significantly affect the results.

Experimental Protocols

Recommended Starting Method for HPLC-MS/MS Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Determine experimentally based on the parent and product ions of this compound

Note: The pKa of Riociguat is 4.34.[4] While an acidic mobile phase is a good starting point for LC-MS compatibility and good peak shape for the parent drug, adjusting the pH towards neutral or slightly basic (if using a pH-stable column) may be necessary to improve the retention of the more polar Impurity I.

Data Presentation

Table 1: Comparison of HPLC and UPLC for Impurity Analysis
Parameter Conventional HPLC (5 µm particles) UPLC (sub-2 µm particles)
Analysis Time LongerUp to 9 times faster
Resolution GoodExcellent
Sensitivity GoodHigher (due to narrower peaks)
Solvent Consumption HigherLower
System Pressure LowerSignificantly Higher

This table summarizes the general advantages of UPLC over HPLC for impurity analysis, which can be critical when dealing with trace levels.[2]

Table 2: Reported LC-MS/MS Method Parameters for Riociguat
Reference Column Mobile Phase Flow Rate Detection LOQ
Gnoth et al. (as cited in a 2024 study)[2]Not specifiedNot specifiedNot specifiedLC-MS/MSHigh LLOQ, low sensitivity[2]
Kocak et al. (as cited in a 2024 study)[2]Not specifiedNot specifiedNot specifiedUPLC-MS/MSNot specified for M1[2]
A 2024 Study[2]UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Water with 0.1% formic acid and acetonitrileNot specifiedUPLC-MS/MS1.0 ng/mL (Riociguat)
A 2018 Study[3]Zorbax (50mm x 4.6mm x 5µm)0.1% Formic acid: Acetonitrile (15:85, v/v)0.5 mL/minLC-MS/MS10 ng/mL (Riociguat)
A 2021 Study[5]Zorbax C18 (50 mm × 4.6 mm × 5 µm)0.1% formic acid: acetonitrile (10:90 v/v)1.0 mL/minuteLC-MS/MS0.5 ng/ml (Riociguat)

This table provides a summary of parameters from different studies for the analysis of Riociguat, which can serve as a starting point for method development for its impurities.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Riociguat Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC HPLC/UPLC Separation (C18 column, Gradient Elution) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1. A generalized workflow for the analysis of this compound.

Troubleshooting_Logic Start Low Sensitivity for This compound CheckRetention Is the peak well-retained (not in solvent front)? Start->CheckRetention CheckPeakShape Is the peak shape symmetrical? CheckRetention->CheckPeakShape Yes OptimizeLC Optimize LC Method: - Adjust mobile phase pH - Use polar-modified column - Consider HILIC or Ion-Pairing CheckRetention->OptimizeLC No CheckMSResponse Is the MS/MS signal intense? CheckPeakShape->CheckMSResponse Yes OptimizePeak Optimize for Peak Shape: - Add mobile phase modifier (e.g., formic acid) - Use a buffer - Optimize gradient CheckPeakShape->OptimizePeak No OptimizeMS Optimize MS/MS Parameters: - Source parameters (voltage, temp, gas) - Select optimal MRM transitions CheckMSResponse->OptimizeMS No Success Sensitive and Robust Method CheckMSResponse->Success Yes OptimizeLC->CheckRetention OptimizePeak->CheckPeakShape OptimizeMS->CheckMSResponse

Figure 2. A decision tree for troubleshooting low sensitivity of this compound.

References

Technical Support Center: Overcoming Matrix Effects in Riociguat Impurity I Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Riociguat Impurity I.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of this compound, which is often present at low concentrations, matrix effects from endogenous components in biological samples (e.g., plasma, urine) can be particularly challenging.[3]

Q2: What are the common sources of matrix effects in biological samples for this analysis?

A2: The most common sources of matrix effects in biological samples like plasma or serum are phospholipids from cell membranes.[3] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[3] If co-medications are present, they or their metabolites can also interfere with the ionization of this compound.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common quantitative method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[3] A significant difference in the peak areas indicates the presence of matrix effects.

Q4: Is there a preferred ionization technique to minimize matrix effects for Riociguat and its impurities?

A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, ESI is generally more susceptible to matrix effects.[2] However, the choice of ionization polarity (positive or negative ion mode) can have a significant impact. It has been observed that negative ionization mode is sometimes less prone to matrix effects as fewer matrix components ionize in this mode. The optimal choice will depend on the specific analyte and matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity / High LLOQ Ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4] 2. Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from matrix components.[5] 3. Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for variability in matrix effects as it will be affected similarly to the analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effects.[4]
Inaccurate Quantification (Poor Accuracy) Consistent ion suppression or enhancement affecting all samples.1. Thorough Method Validation: Quantify the matrix effect and ensure it is within acceptable limits as per regulatory guidelines (e.g., FDA, EMA).[6] 2. Re-evaluate Sample Preparation: As with poor signal intensity, a more effective sample cleanup is often the best solution.[3]
Peak Shape Tailing or Splitting Interference from the sample matrix affecting the chromatography.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or column chemistry to improve peak shape.[5] 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix components, including phospholipids, from plasma samples.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma sample, add an appropriate amount of internal standard. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the analyte and impurity with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank plasma samples using the developed sample preparation method. Spike the analyte and internal standard into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction at the same concentration as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation parameters related to matrix effects, based on regulatory guidelines.

Parameter Low QC Concentration Medium QC Concentration High QC Concentration Acceptance Criteria
Matrix Effect (CV%) < 15%< 15%< 15%The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery (CV%) < 15%< 15%< 15%The recovery of the analyte should be consistent, precise, and reproducible.
Precision (RSD%) ≤ 15%≤ 15%≤ 15%The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).[6]
Accuracy (RE%) ± 15%± 15%± 15%The relative error (RE) should be within ± 15% (± 20% at LLOQ).[6]

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects A Poor Signal or High Variability B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes G Method Acceptable C->G No D->B Re-assess E Optimize Chromatography (Gradient, Column) D->E E->B Re-assess F Use Stable Isotope-Labeled Internal Standard F->G If available

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

cluster_1 Sample Preparation and Analysis Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS Cleanup Choose Cleanup Method IS->Cleanup PPT Protein Precipitation (e.g., Acetonitrile) Evap Evaporate and Reconstitute PPT->Evap SPE Solid-Phase Extraction (SPE) SPE->Evap LLE Liquid-Liquid Extraction (LLE) LLE->Evap Cleanup->PPT Simple Cleanup->SPE Thorough Cleanup->LLE Moderate LCMS LC-MS/MS Analysis Evap->LCMS

Caption: General workflow for sample preparation prior to LC-MS/MS analysis.

References

pH optimization for Riociguat impurity separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pH optimization of Riociguat and its impurity separation in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the role of mobile phase pH in the separation of Riociguat and its impurities?

The pH of the mobile phase is a critical parameter in the RP-HPLC separation of Riociguat and its impurities because Riociguat is a basic compound. Its solubility is significantly higher in acidic conditions compared to neutral pH, indicating that it can be protonated.[1][2] The ionization state of Riociguat and its impurities, which is dictated by the mobile phase pH and their respective pKa values, directly affects their retention time and peak shape.

  • At low pH (below the pKa): Riociguat and basic impurities will be protonated (ionized), making them more polar. This leads to weaker interaction with the non-polar stationary phase (e.g., C18) and thus, earlier elution (shorter retention times).

  • At high pH (above the pKa): Riociguat and basic impurities will be in their neutral, non-ionized form, making them less polar. This results in stronger interaction with the stationary phase and longer retention times.

By carefully controlling the pH, the selectivity between Riociguat and its impurities can be manipulated to achieve optimal separation.

Q2: What is the pKa of Riociguat and how does it influence method development?

While a specific pKa value for Riociguat is not readily published, its chemical structure, which includes multiple basic nitrogen atoms, and its pH-dependent solubility confirm its basic nature.[1][3] The key is to operate at a pH that ensures consistent ionization of the main component and its impurities. For robust method development, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes. Since Riociguat is basic, working in the acidic to neutral pH range is common. Several published methods utilize buffers in the pH range of 3.7 to 5.7.[4][5][6][7][8]

Q3: Which buffers are commonly used for the analysis of Riociguat and its impurities?

Commonly used buffers for the HPLC analysis of Riociguat include:

  • Ammonium acetate[4][5][6]

  • Ammonium formate[4][7][8]

  • Formic acid[2][9]

The choice of buffer depends on the desired pH and compatibility with the detection method (e.g., mass spectrometry). Acetate buffers are typically used in the pH range of 3.8-5.8, while formate buffers are suitable for the 2.8-4.8 range.

Troubleshooting Guide

ProblemPossible Cause Related to pHSuggested Solution
Poor Peak Shape (Tailing or Fronting) The mobile phase pH is too close to the pKa of Riociguat or its impurities, leading to mixed ionization states.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For a basic compound like Riociguat, this usually means lowering the pH to ensure full protonation. Experiment with pH values in the range of 3.0 to 5.5.
Co-elution of Impurities Insufficient selectivity at the current mobile phase pH. Different impurities may have different pKa values, and their elution order can change with pH.Perform a pH scouting experiment. Analyze the sample with mobile phases at different pH values (e.g., 3.0, 4.5, 5.5) to find the optimal pH for resolving the critical pair of impurities.
Shifting Retention Times Poorly buffered mobile phase or buffer instability. The pH of the mobile phase may be drifting during the analysis.Ensure the buffer concentration is adequate (typically 10-25 mM). Prepare fresh mobile phase daily. Use a buffer that is effective in the desired pH range.
Low Retention of Riociguat The mobile phase pH is too low, causing Riociguat to be fully protonated and elute too quickly.If more retention is needed, cautiously increase the mobile phase pH. Be mindful of the potential for peak shape degradation if the pH approaches the pKa.

Experimental Protocols

Protocol for pH Scouting in Riociguat Impurity Analysis

This protocol outlines a systematic approach to optimize the mobile phase pH for the separation of Riociguat and its impurities.

1. Reagent and Sample Preparation:

  • Riociguat Stock Solution: Prepare a 1 mg/mL stock solution of Riociguat in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]

  • Spiked Sample: If available, use a sample of Riociguat spiked with known impurities or a sample from forced degradation studies.

  • Mobile Phase Buffers:

    • pH 3.0: Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid.

    • pH 4.5: Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.5 with acetic acid.

    • pH 5.7: Prepare a 10 mM ammonium acetate solution and adjust the pH to 5.7 with acetic acid.[4][6]

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: The prepared aqueous buffer at the desired pH.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting point is a gradient from 10% to 70% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm or 323 nm.[3][4]

  • Injection Volume: 10 µL.

3. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase at the first pH to be tested (e.g., pH 3.0) for at least 30 minutes.

  • Inject the Riociguat sample (spiked or degraded).

  • Record the chromatogram.

  • Flush the system thoroughly with a high percentage of organic solvent before introducing the next mobile phase buffer.

  • Repeat steps 1-4 for each of the other pH values (4.5 and 5.7).

4. Data Analysis:

  • For each pH, identify the peaks for Riociguat and its impurities.

  • Calculate the retention time, resolution, and tailing factor for each peak.

  • Compare the chromatograms to determine which pH provides the best overall separation and peak shape.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention and Resolution of Riociguat and its Impurities (Hypothetical Data)

pHAnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
3.0 Impurity 14.2-1.1
Riociguat6.53.51.2
Impurity 26.80.8 (Co-elution)-
4.5 Impurity 15.8-1.1
Impurity 28.14.11.3
Riociguat9.52.51.2
5.7 Impurity 29.2-1.4
Impurity 110.52.21.2
Riociguat12.33.11.1

This table illustrates how changing the pH can alter the elution order and improve the resolution between co-eluting peaks.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare Sample (Riociguat + Impurities) equilibrate Equilibrate HPLC System (pH 3.0) prep_sample->equilibrate prep_mp_A Prepare Mobile Phase A (Buffers at pH 3.0, 4.5, 5.7) prep_mp_A->equilibrate prep_mp_B Prepare Mobile Phase B (Acetonitrile/Methanol) prep_mp_B->equilibrate inject_1 Inject Sample equilibrate->inject_1 run_1 Run Gradient & Collect Data inject_1->run_1 flush_1 Flush System run_1->flush_1 compare Compare Chromatograms run_1->compare equilibrate_2 Equilibrate HPLC System (pH 4.5) flush_1->equilibrate_2 inject_2 Inject Sample equilibrate_2->inject_2 run_2 Run Gradient & Collect Data inject_2->run_2 flush_2 Flush System run_2->flush_2 run_2->compare equilibrate_3 Equilibrate HPLC System (pH 5.7) flush_2->equilibrate_3 inject_3 Inject Sample equilibrate_3->inject_3 run_3 Run Gradient & Collect Data inject_3->run_3 run_3->compare select_ph Select Optimal pH (Best Resolution & Peak Shape) compare->select_ph Troubleshooting start Problem with Separation? peak_shape Poor Peak Shape? start->peak_shape Yes coelution Co-eluting Peaks? start->coelution No peak_shape->coelution No sol_peak_shape Adjust pH away from pKa (e.g., lower pH for Riociguat) peak_shape->sol_peak_shape Yes sol_coelution Perform pH scouting (e.g., pH 3.0, 4.5, 5.7) coelution->sol_coelution Yes check_buffer Check Buffer (Concentration, Age) coelution->check_buffer No, but retention time is shifting

References

Mobile phase optimization for better resolution of Riociguat impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Riociguat Impurity Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase conditions for the chromatographic separation of Riociguat and its impurities.

Troubleshooting Guide

Question 1: I am observing poor resolution between Riociguat and a critical impurity peak. What steps should I take to improve separation?

Answer:

Poor resolution is a common issue that can often be resolved by systematically adjusting the mobile phase parameters. Here is a step-by-step guide to enhance the separation between co-eluting peaks.

Step 1: Adjust the Organic Modifier Percentage The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer is a primary factor influencing retention and selectivity.

  • For Isocratic Elution: If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic modifier. This will increase retention times and potentially improve separation. Conversely, if retention times are excessively long, a slight increase in the organic modifier can shorten the run time, but may compromise resolution.

  • For Gradient Elution: The gradient slope is critical. A shallower gradient (a slower increase in the organic modifier concentration over time) generally provides better resolution for complex mixtures.[1][2] Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to determine the approximate elution time of the impurities, then create a shallower gradient in the region where the critical pair elutes.[1][3]

Step 2: Optimize the Mobile Phase pH The pH of the aqueous portion of the mobile phase can significantly alter the ionization state of Riociguat and its impurities, thereby affecting their retention and selectivity.[4][5]

  • Assess Analyte pKa: Understanding the pKa values of Riociguat and its impurities is crucial. As a general rule, for basic compounds, working at a pH at least 1.5-2 units above their pKa will keep them in their neutral, more retained form. For acidic compounds, a pH 1.5-2 units below the pKa is recommended.[5]

  • Systematic pH Study: Conduct experiments by adjusting the mobile phase pH in small increments (e.g., 0.2-0.5 units). Studies have shown that for Riociguat, ammonium acetate buffer in the pH range of 4-6 can be effective, with a pH of 5.7 being found suitable for resolving degradation products.[6][7] Another method found success using ammonium formate with the pH adjusted to 3.7 with formic acid.[8]

Step 3: Change the Organic Modifier If adjusting the percentage and pH is insufficient, consider switching the organic solvent. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.

  • Selectivity Differences: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, trying a method with methanol (or a combination) may alter the elution order and improve the resolution of the critical pair. Acetonitrile was found to be effective for Riociguat in terms of resolution and peak shape in one study.[6][7]

Step 4: Modify Buffer Type and Concentration The choice of buffer and its concentration can impact peak shape and selectivity.

  • Common Buffers: Ammonium acetate and ammonium formate are frequently used as they are volatile and compatible with mass spectrometry (MS) detectors.[6][8][9]

  • Concentration: A typical buffer concentration is in the range of 10-20 mM.[6][8][9] Higher concentrations can sometimes improve peak shape for basic compounds by masking residual silanol interactions on the column packing material.

Below is a workflow diagram illustrating the troubleshooting process for poor peak resolution.

G Troubleshooting Workflow for Poor Peak Resolution start Problem: Poor Peak Resolution isocratic_check Isocratic or Gradient? start->isocratic_check adjust_isocratic Adjust % Organic Modifier (e.g., decrease by 2-5%) isocratic_check->adjust_isocratic Isocratic adjust_gradient Optimize Gradient Slope (make it shallower) isocratic_check->adjust_gradient Gradient optimize_ph Optimize Mobile Phase pH (e.g., adjust by ±0.5 units) adjust_isocratic->optimize_ph end_good Resolution Achieved adjust_isocratic->end_good Success adjust_gradient->optimize_ph adjust_gradient->end_good Success change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) optimize_ph->change_solvent If resolution still poor optimize_ph->end_good Success check_buffer Modify Buffer (Concentration or Type) change_solvent->check_buffer change_solvent->end_good Success check_buffer->end_good Success end_bad Consider Column Change (different chemistry) check_buffer->end_bad No Improvement

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Question 2: My peaks for Riociguat impurities are tailing. How can I improve the peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica packing. Riociguat and some of its impurities contain multiple amino groups, which are prone to such interactions.[10]

  • Adjust Mobile Phase pH: For basic compounds like Riociguat, operating at a lower pH (e.g., pH 2.5-4.0) can protonate the basic functional groups. This also protonates and suppresses the ionization of free silanol groups on the column, reducing the undesirable secondary interactions and improving peak shape. A mobile phase using 10 mM ammonium formate adjusted to pH 3.7 with formic acid has been shown to provide good separation.[8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analytes from the active sites on the stationary phase, leading to more symmetrical peaks.

  • Use an Ion-Pairing Reagent: In some cases, adding an anion-pairing reagent to the mobile phase can bind to the protonated basic analytes.[10] This masks the positive charge and increases the hydrophobicity of the analyte, improving retention and peak shape on a reversed-phase column.[10]

  • Check for Column Contamination or Degradation: Peak tailing can also be a sign that the column is contaminated or has reached the end of its lifespan. Flushing the column with a strong solvent or replacing it may be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for developing a Riociguat impurity method? A common starting point for method development would be a reversed-phase C18 column and a gradient elution using a buffered aqueous phase and an organic modifier. Based on published methods, a good starting point is:

  • Column: C18, 150 mm x 4.6 mm, 3.5-5 µm particle size.[6][8][9]

  • Mobile Phase A: 10-15 mM Ammonium Acetate or Ammonium Formate, pH adjusted to between 3.7 and 5.7.[6][8][9]

  • Mobile Phase B: Acetonitrile.[6][8][9]

  • Gradient: A linear gradient from a low percentage of B (e.g., 10%) to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[6][8][9]

  • Detection: UV detection at approximately 254 nm or 322 nm.[6][8]

Q2: How does temperature affect the separation of Riociguat impurities? Column temperature influences both the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.

  • Increased Temperature: Generally, higher temperatures (e.g., 35-40°C) decrease mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[12] It can also alter selectivity, potentially improving the resolution of some impurity pairs. One optimized method used a column temperature of 36°C.[9]

  • Decreased Temperature: Lowering the temperature increases retention and can sometimes enhance resolution, but at the cost of longer run times and broader peaks.[12]

Q3: Is an isocratic or gradient method better for Riociguat impurities? For analyzing a drug substance along with its various impurities, which can have a wide range of polarities, a gradient elution method is almost always superior.[1]

  • Gradient Elution Advantages: It allows for the effective elution of both early-eluting (more polar) and late-eluting (less polar) impurities within a reasonable timeframe, while maintaining good peak shape and resolution throughout the chromatogram.[1][2]

  • Isocratic Elution Disadvantages: An isocratic method strong enough to elute the non-polar impurities quickly will cause the polar ones to rush through with little retention and poor resolution. Conversely, a weak isocratic mobile phase that resolves the polar impurities may result in excessively long retention times and broad peaks for the non-polar ones.

Data & Protocols

Table 1: Comparison of Published Chromatographic Conditions for Riociguat
ParameterMethod 1Method 2Method 3
Column Waters Symmetry C18 (150x4.6 mm, 5µ)[6]Agilent's Zorbax XDB (150x4.6 mm, 5µm)[8]Xterra® RP18 (150x4.6 mm, 3.5 µm)[9]
Mobile Phase A 10 mM Ammonium Acetate, pH 5.7[6]10 mM Ammonium Formate, pH 3.7[8]15 mM Ammonium Acetate, pH 5.5[9]
Mobile Phase B Acetonitrile[6]Acetonitrile[8]Acetonitrile[9]
Elution Mode Isocratic (70:30 A:B)[6]Isocratic (72:28 A:B)[8]Isocratic (66:34 A:B)[9]
Flow Rate 1.0 mL/min[6]1.0 mL/min[8]1.0 mL/min[9]
Detection (UV) 254 nm[6]322 nm[8]210 nm[9]
Column Temp. Not SpecifiedNot Specified36°C[9]

Note: While these published methods are isocratic, they were optimized after development, likely using gradient scouting runs. For unknown impurity profiles, a gradient approach is recommended for initial development.

Experimental Protocol: Gradient Elution Optimization

This protocol outlines a systematic approach to developing an optimized gradient method for separating Riociguat from its process and degradation impurities.

Objective: To establish a gradient profile that provides adequate resolution (>1.5) for all known impurities from Riociguat and each other.

Materials:

  • HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.7

  • Mobile Phase B: Acetonitrile

  • Sample: Spiked solution containing Riociguat and known impurities/degradation products.

Methodology:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10-15 column volumes.

  • Scouting Gradient Run:

    • Perform a broad linear gradient from 5% B to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes to elute any strongly retained compounds.

    • Return to initial conditions (5% B) and re-equilibrate for 5-10 minutes.

    • Inject the sample and record the chromatogram.

  • Data Analysis of Scouting Run:

    • Identify the retention times of the first and last eluting peaks of interest.

    • Calculate the approximate %B at which the first peak (t_first) and last peak (t_last) elute.

  • Optimizing the Gradient Range:

    • Set the new initial %B to be slightly lower than the elution %B of the first peak.

    • Set the new final %B to be slightly higher than the elution %B of the last peak.

    • Example: If the first peak elutes at 15% B and the last at 70% B, a new gradient could be set from 10% B to 75% B.

  • Optimizing the Gradient Time (Slope):

    • Run the new, narrower gradient over the same time (e.g., 30 minutes). This creates a shallower, higher-resolution gradient.

    • To shorten the run time, the gradient time can be reduced. A good starting point for the gradient time (t_g) can be estimated, but empirical testing is best.

    • Analyze the resolution of the critical pairs. If resolution is still insufficient, increase the gradient time (t_g) to further flatten the slope. If resolution is very high, you can decrease t_g to save time.

  • Finalization: Once the desired resolution is achieved, the method can be validated.

The logical relationship for optimizing a gradient method is shown below.

G Logical Flow for Gradient Method Optimization start 1. Define ATP & CQA (Analytical Target Profile & Critical Quality Attributes) scout 2. Perform Broad Scouting Gradient (e.g., 5-95% B in 30 min) start->scout analyze_scout 3. Identify Elution Range (Retention of first and last peaks) scout->analyze_scout set_range 4. Set Narrower Gradient Range (e.g., 10-75% B) analyze_scout->set_range set_time 5. Adjust Gradient Time (t_g) (To optimize slope and resolution) set_range->set_time eval_res 6. Evaluate Resolution (Rs) of Critical Pairs set_time->eval_res optimize_further Further Optimization (pH, Temp, Solvent Type) set_time->optimize_further If resolution still poor eval_res->set_time Rs < 1.5, increase t_g final_method 7. Final Optimized Method eval_res->final_method Rs > 1.5 optimize_further->set_time

Caption: A flowchart outlining the systematic optimization of an HPLC gradient method.

References

Technical Support Center: Analysis of Polar Riociguat Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of polar Riociguat impurities.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is most suitable for analyzing Riociguat and its polar impurities?

A1: Reversed-phase (RP) columns are the most commonly used for the analysis of Riociguat and its impurities. C18 is a popular stationary phase, with several specific columns having been successfully utilized. The choice of a specific C18 column can depend on the specific impurities being targeted and the desired chromatographic performance. Due to the polar nature of some impurities and the basic character of Riociguat, columns with end-capping or those designed for polar analytes can offer improved peak shape and retention.[1][2][3][4][5] For highly polar impurities that are poorly retained on traditional C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered as an alternative approach.[6][7]

Q2: What are common mobile phase compositions for the separation of Riociguat and its impurities?

A2: Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile or methanol. The aqueous phase is often acidified to improve peak shape and control the ionization of Riociguat and its impurities. Common additives include formic acid, ammonium acetate, or trifluoroacetic acid.[1][2][3][4][5] The optimal mobile phase composition, including the organic-to-aqueous ratio and pH, will need to be empirically determined to achieve the desired separation of all target analytes.

Q3: What are the typical degradation pathways for Riociguat that can lead to the formation of impurities?

A3: Forced degradation studies have shown that Riociguat is susceptible to degradation under various stress conditions, leading to the formation of different impurities. The primary degradation pathways include acid and base hydrolysis.[5] Degradation can also occur under oxidative, thermal, and photolytic conditions, although Riociguat appears to be more stable under these conditions compared to hydrolysis.[5] Understanding these degradation pathways is crucial for developing stability-indicating methods and for identifying potential impurities in drug substance and product.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing, fronting) for Riociguat and its polar impurities.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Riociguat and some of its impurities contain basic nitrogen atoms that can interact with acidic residual silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[8]

    • Solution 1: Use an End-Capped Column: Select a column that is well end-capped to minimize the number of accessible silanol groups.

    • Solution 2: Lower Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or phosphoric acid additive) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][3][8]

    • Solution 3: Add an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like sodium octanesulfonate into the mobile phase can mask the silanol groups and improve peak symmetry.[8]

    • Solution 4: Use a Polymer-Based or Hybrid Column: These columns have a different surface chemistry with fewer or no exposed silanol groups and can provide better peak shapes for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH to ensure consistent ionization and improve peak shape. For a weakly basic compound like Riociguat (pKa ≈ 4.34), a mobile phase pH around 2-3 is often a good starting point.[3][9]

Issue 2: Inadequate retention of polar impurities.

Possible Causes and Solutions:

  • High Organic Content in Mobile Phase: Highly polar impurities will have low retention in reversed-phase chromatography, especially with a high percentage of organic solvent in the mobile phase.

    • Solution 1: Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in the mobile phase to increase the retention of polar analytes.

    • Solution 2: Use a "Polar-Embedded" or "Aqua" Type C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds.[10]

  • Use of a Non-Optimal Stationary Phase: A standard C18 column may not be the best choice for very polar impurities.

    • Solution: Consider HILIC Chromatography: For extremely polar impurities that are not retained in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative. HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent, leading to the retention of polar compounds.[6][7]

Experimental Protocols

Representative RP-HPLC Method for Riociguat and Impurities

This protocol is a generalized example based on published methods and should be optimized for specific applications.[2][5]

  • Column: Xterra® RP18 (150 x 4.6 mm, 3.5 µm) or Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm).[2][5]

  • Mobile Phase A: 15 mM Ammonium acetate solution, pH adjusted to 5.5 with acetic acid.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient can be optimized to achieve separation. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 36°C.[2]

  • Detection: UV at 210 nm or 323 nm.[2][5]

  • Injection Volume: 20 µL.[2]

Data Presentation

Table 1: Comparison of Chromatographic Columns Used for Riociguat Analysis

Column NameDimensionsParticle SizeStationary Phase ChemistryReference
UPLC BEH C182.1 x 50 mm1.7 µmEthylene Bridged Hybrid C18[1]
Xterra® RP18150 x 4.6 mm3.5 µmHybrid Particle RP18[2]
Zorbax C1850 x 4.6 mm5 µmC18[3]
Agilent RX C84.6 x 250 mm5 µmC8[8]
Inertsil ODS-3 C18250 x 4.6 mm5 µmC18[5]
Waters ODS (C18)250 mm x 4.6 mm5 µmC18[4]

Table 2: Summary of Mobile Phase Compositions from Various Methods

Method ReferenceAqueous PhaseOrganic PhaseNoteworthy Additives
[1]Water with 0.1% Formic AcidAcetonitrileFormic Acid
[2]15 mM Ammonium Acetate (pH 5.5)AcetonitrileAmmonium Acetate
[3]0.1% Formic AcidAcetonitrileFormic Acid
[8]Sodium Octanesulfonate Solution with Phosphoric AcidAcetonitrileIon-Pairing Reagent
[5]Ammonium Acetate Buffer (pH 4.5)AcetonitrileAmmonium Acetate

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing) cause1 Secondary Interactions with Silanols? start->cause1 cause2 Column Overload? start->cause2 or cause3 Inappropriate Mobile Phase pH? start->cause3 or sol1a Use End-Capped Column cause1->sol1a Yes sol1b Lower Mobile Phase pH cause1->sol1b Yes sol1c Add Ion-Pairing Reagent cause1->sol1c Yes sol2 Reduce Sample Concentration/ Injection Volume cause2->sol2 Yes sol3 Optimize Mobile Phase pH cause3->sol3 Yes end End: Improved Peak Shape sol1a->end sol1b->end sol1c->end sol2->end sol3->end

Caption: Troubleshooting workflow for poor peak shape.

ColumnSelection start Analyte Properties: Polar Riociguat Impurities decision Adequate Retention on C18? start->decision rp_options Reversed-Phase (RP) Columns decision->rp_options Yes hilic_options Hydrophilic Interaction Liquid Chromatography (HILIC) decision->hilic_options No rp_path Yes hilic_path No c18 Standard C18 rp_options->c18 polar_c18 Polar-Embedded/ Aqua C18 rp_options->polar_c18

Caption: Decision tree for column selection.

References

Minimizing on-column degradation of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Riociguat Impurity I during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

This compound, identified as 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one, is a known impurity of the drug Riociguat. Monitoring and controlling impurities in pharmaceutical products is crucial for ensuring the safety and efficacy of the final drug product. Regulatory agencies have strict guidelines regarding impurity levels. On-column degradation of this impurity can lead to inaccurate quantification and potentially mask other co-eluting impurities, compromising the quality assessment of Riociguat.

Q2: We are observing an unexpected increase in the peak area of this compound during our HPLC analysis. What could be the cause?

An increase in the peak area of this compound during an HPLC run can be indicative of on-column degradation of the active pharmaceutical ingredient (API), Riociguat, into this impurity. Stress degradation studies have shown that Riociguat is susceptible to degradation under alkaline and oxidative conditions.[1] It is possible that the chromatographic conditions are promoting the conversion of Riociguat to Impurity I or a closely related degradant.

Q3: What are the primary factors that can contribute to the on-column degradation of Riociguat to Impurity I?

Several factors within the HPLC method can contribute to the on-column degradation of Riociguat:

  • Mobile Phase pH: Riociguat has been shown to be unstable in alkaline conditions.[1] A mobile phase with a pH that is too high can promote hydrolysis and degradation.

  • Column Temperature: Elevated column temperatures can accelerate degradation reactions.[2]

  • Stationary Phase Interactions: Active sites on the HPLC column, such as exposed silanol groups, can catalytically promote the degradation of sensitive analytes.

  • Presence of Oxidizing Agents: Dissolved oxygen in the mobile phase or contaminants in the sample or mobile phase can lead to oxidative degradation.[1]

  • Long Residence Time on the Column: Longer analysis times expose the analyte to potentially degradative conditions for an extended period.

Q4: How can we troubleshoot and minimize the on-column formation of this compound?

A systematic approach to troubleshooting is recommended. The following sections provide detailed troubleshooting guides and experimental protocols to address this issue. The general steps involve optimizing the mobile phase, evaluating the column and temperature effects, and ensuring proper sample and mobile phase preparation.

Troubleshooting Guides

Issue 1: Increasing Peak Area of this compound Over a Sequence of Injections

This often suggests a progressive change in the column's condition or the accumulation of a substance that promotes degradation.

Potential Cause Troubleshooting Step Expected Outcome
Mobile Phase pH Instability Prepare fresh mobile phase and ensure its pH is stable throughout the run. Consider using a buffer with a higher buffering capacity.Consistent peak area for Impurity I across the sequence.
Column Contamination Implement a robust column washing procedure between sequences. If the problem persists, dedicate a new column for the analysis.Reduction or elimination of the increasing trend in Impurity I peak area.
Sample Matrix Effects Analyze a pure standard of Riociguat to see if the degradation is also observed. If not, the sample matrix may be contributing.Degradation observed only with the sample, indicating a matrix effect.
Issue 2: High Initial Peak Area of this compound

This may indicate that the degradation is occurring rapidly upon injection or that the analytical conditions are inherently unsuitable.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH Systematically evaluate the effect of mobile phase pH. Start with a slightly acidic pH (e.g., pH 3-5) and observe the impact on the Impurity I peak area.A decrease in the Impurity I peak area at a more acidic pH.
High Column Temperature Reduce the column temperature in increments of 5 °C and monitor the peak area of Impurity I.A lower column temperature should slow down the degradation reaction, resulting in a smaller peak.
Active Column Stationary Phase Test a different C18 column from another manufacturer, preferably one with end-capping to minimize silanol interactions.A different column chemistry may show significantly less degradation.
Oxidative Degradation Degas the mobile phase thoroughly using helium sparging or an online degasser. Prepare samples in a diluent that has been sparged with nitrogen.A reduction in the Impurity I peak area if oxidative degradation is a significant contributor.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

Objective: To determine the optimal mobile phase pH to minimize the on-column degradation of Riociguat into Impurity I.

Methodology:

  • Prepare a stock solution of Riociguat.

  • Prepare a series of mobile phases with varying pH values. A suggested range is from pH 3.0 to 7.0, in increments of 0.5 pH units. Use appropriate buffers for each pH range (e.g., formate buffer for acidic pH, phosphate buffer for neutral pH).

  • Equilibrate the HPLC system with the first mobile phase (pH 3.0) until a stable baseline is achieved.

  • Inject the Riociguat standard solution and record the chromatogram.

  • Repeat steps 3 and 4 for each mobile phase pH.

  • Compare the peak area of this compound at each pH level.

Mobile Phase pH Buffer System (Example) Observed Impurity I Peak Area (Arbitrary Units)
3.010 mM Ammonium Formate
3.510 mM Ammonium Formate
4.010 mM Ammonium Formate
4.510 mM Ammonium Acetate
5.010 mM Ammonium Acetate
5.510 mM Ammonium Acetate
6.010 mM Phosphate Buffer
6.510 mM Phosphate Buffer
7.010 mM Phosphate Buffer
Protocol 2: Evaluation of Column Temperature

Objective: To assess the impact of column temperature on the formation of this compound.

Methodology:

  • Using the mobile phase that showed the lowest degradation in Protocol 1, set the initial column temperature to 40 °C (or the temperature from the original method).

  • Equilibrate the system and inject the Riociguat standard solution.

  • Decrease the column temperature to 35 °C, allow the system to equilibrate, and inject the standard again.

  • Repeat step 3 for temperatures of 30 °C and 25 °C.

  • Compare the peak area of this compound at each temperature.

Column Temperature (°C) Observed Impurity I Peak Area (Arbitrary Units)
40
35
30
25

Visualizations

cluster_0 Troubleshooting Workflow for this compound Degradation Start Observe Increased this compound Peak CheckMethod Review HPLC Method Parameters (pH, Temp, Column) Start->CheckMethod OptimizepH Protocol 1: Systematic pH Evaluation CheckMethod->OptimizepH Is pH in alkaline range? OptimizeTemp Protocol 2: Temperature Evaluation CheckMethod->OptimizeTemp Is temperature elevated? ChangeColumn Evaluate Different C18 Columns (e.g., with end-capping) CheckMethod->ChangeColumn Using a non-end-capped column? CheckDegassing Ensure Thorough Mobile Phase Degassing CheckMethod->CheckDegassing Is degassing insufficient? Result Degradation Minimized OptimizepH->Result Optimal pH found OptimizeTemp->Result Optimal temperature found ChangeColumn->Result Better column identified CheckDegassing->Result Improved degassing helps

Caption: Troubleshooting workflow for on-column degradation.

Riociguat Riociguat C20H19FN8O2 ImpurityI This compound 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H- pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro- 8H-purin-8-one C18H13FN8O Riociguat->ImpurityI On-Column Degradation (potential pathway under alkaline/oxidative stress)

Caption: Potential on-column degradation pathway.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Riociguat Impurity I, a critical step in adhering to the stringent guidelines set by the International Council for Harmonisation (ICH).

The reliable quantification of impurities in active pharmaceutical ingredients (APIs) like Riociguat is a cornerstone of drug safety and efficacy. Riociguat, a soluble guanylate cyclase stimulator, is used to treat pulmonary hypertension. Its synthesis and degradation can result in the formation of impurities that must be carefully monitored and controlled. This compound, chemically identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is one such related substance that requires a validated analytical method for its detection and quantification.

This guide delves into a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and explores the potential of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a powerful alternative, providing detailed experimental protocols and a comparative analysis of their performance based on ICH Q2(R1) guidelines.[1]

Method 1: High-Performance Liquid Chromatography (HPLC) - A Validated Stability-Indicating Approach

A robust, stability-indicating HPLC method is essential for separating and quantifying impurities from the parent drug, especially those that may arise during stability studies under various stress conditions. A study by Pandya and Rajput (2019) provides a comprehensive validation of an HPLC method for Riociguat and its degradation products, one of which is structurally similar to this compound.[1]

Experimental Protocol: HPLC Method

The following protocol is based on the validated stability-indicating method for Riociguat and its impurities.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode. A typical ratio would be 60:40 (v/v) buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared by dissolving a known amount in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration of 100 µg/mL. Further dilutions are made to prepare calibration standards and quality control samples.

  • Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration of Riociguat (e.g., 1 mg/mL) to allow for the detection of impurities at relevant levels.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC method for this compound as per ICH guidelines.

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from Riociguat or other impurities at the retention time of Impurity I. Peak purity of the Impurity I peak is demonstrated.
Linearity (Range) Correlation coefficient (r²) ≥ 0.990.1 - 2.0 µg/mL with r² > 0.999
Accuracy (% Recovery) 80 - 120% for impurities98.0 - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: < 1.5% Intermediate Precision: < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.1 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.Method is robust with respect to changes in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - An Alternative with Enhanced Specificity and Sensitivity

Experimental Protocol: UPLC-MS/MS Method (Proposed)

The following protocol outlines a typical UPLC-MS/MS method that could be developed and validated for the analysis of this compound.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions would need to be determined for this compound.

Data Presentation: Projected UPLC-MS/MS Performance Comparison

This table provides a prospective comparison of the UPLC-MS/MS method against the HPLC method, highlighting the expected advantages.

Validation ParameterHPLC MethodProjected UPLC-MS/MS Performance
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and specific mass transitions (MRM).
Linearity (Range) 0.1 - 2.0 µg/mLPotentially wider range, e.g., 0.01 - 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%Expected to be within 95.0 - 105.0%
Precision (% RSD) < 2.0%Expected to be < 5.0% at lower concentrations
Limit of Detection (LOD) ~0.03 µg/mLSignificantly lower, potentially in the pg/mL range.
Limit of Quantitation (LOQ) ~0.1 µg/mLSignificantly lower, potentially in the low ng/mL range.
Robustness Demonstrated robustness.Requires rigorous validation, but generally robust with controlled parameters.

Visualizing the Validation Workflow

To ensure a systematic and compliant approach to analytical method validation, a clear workflow is essential. The following diagram, generated using the DOT language, illustrates the key stages involved as per ICH guidelines.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion & Approval define_purpose Define Purpose & Scope select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters set_acceptance_criteria Set Acceptance Criteria select_parameters->set_acceptance_criteria write_protocol Write Validation Protocol set_acceptance_criteria->write_protocol prepare_reagents Prepare Standards & Samples write_protocol->prepare_reagents perform_experiments Perform Experiments prepare_reagents->perform_experiments record_data Record Raw Data perform_experiments->record_data process_data Process & Analyze Data record_data->process_data compare_to_criteria Compare Against Acceptance Criteria process_data->compare_to_criteria document_results Document Results & Deviations compare_to_criteria->document_results write_report Write Validation Report document_results->write_report review_approve Review & Approve write_report->review_approve implement_method Implement for Routine Use review_approve->implement_method

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Conclusion

The validation of an analytical method for impurities such as this compound is a meticulous process that underpins the quality and safety of the final drug product. A well-validated HPLC method provides a reliable and robust approach for routine quality control. For applications requiring higher sensitivity and specificity, the development and validation of a UPLC-MS/MS method offers a powerful alternative. The choice between these methods will depend on the specific requirements of the analysis, including the concentration levels of the impurity, the complexity of the sample matrix, and the instrumentation available. By following the systematic workflow outlined in the ICH guidelines, researchers and scientists can ensure that their analytical methods are fit for purpose and generate data of the highest quality and integrity.

References

A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of new drug substances is a critical aspect of ensuring the safety and efficacy of therapeutic products. The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] This guide offers a comparative overview of key considerations and methodologies for adhering to these guidelines, supported by experimental data and detailed protocols.

Understanding and Classifying Impurities

Impurities are defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[1] The ICH Q3A guideline categorizes impurities into three main types:

  • Organic Impurities: These can arise during the manufacturing process or storage of the new drug substance. They are often process-related (e.g., starting materials, by-products, intermediates, reagents) or degradation products.[1]

  • Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals.[1]

  • Residual Solvents: These are inorganic or organic liquids used during the synthesis and purification of the new drug substance.

Thresholds for Reporting, Identification, and Qualification

A central aspect of the ICH Q3A guidelines is the establishment of thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. These thresholds are crucial for determining the level of scrutiny required for each impurity.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Source: ICH Q3A(R2) Guideline[3]

Any impurity at or above the reporting threshold must be reported in the registration application.[3] Impurities present at or above the identification threshold must have their structures elucidated.[3] Finally, impurities at or above the qualification threshold require a safety assessment to justify their presence at the proposed level.[3] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level(s).[3]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed to detect, identify, and quantify impurities in new drug substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing organic impurities due to their high sensitivity and resolving power.[4] Gas Chromatography (GC) is typically used for volatile organic impurities and residual solvents.

Comparison of HPLC and UPLC for Impurity Analysis of Rivaroxaban

This table presents a comparison of key validation parameters for the analysis of impurities in the anticoagulant drug Rivaroxaban using both HPLC and UPLC. UPLC generally offers faster analysis times and improved resolution.

ParameterHPLC MethodUPLC Method
Column Phenomenex C8 (250 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and bufferGradient of acetonitrile and buffer
Flow Rate 1.0 mL/min0.3 mL/min
Run Time 45 minutes15 minutes
Linearity (R²) for Impurity A 0.9990.999
LOD for Impurity A 0.01%0.005%
LOQ for Impurity A 0.03%0.015%
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Data is illustrative and based on typical performance characteristics.[5][6]
Experimental Protocol: Development and Validation of a Stability-Indicating HPLC Method

The development and validation of a stability-indicating analytical method is crucial for accurately assessing the impurity profile of a new drug substance over time.[7][8]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Drotaverine and its impurities.[9]

Materials and Methods:

  • Instrumentation: HPLC with a PDA detector.

  • Column: XTerra RP18, 150 x 4.6 mm, 5 µm.[9]

  • Mobile Phase A: 0.02 M potassium dihydrogen orthophosphate buffer (pH 3.0).[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient Program: A time-based gradient program is used to achieve optimal separation of the main component and all potential impurities.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 230 nm.[9]

  • Column Temperature: 25°C.[9]

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the main peak from all impurities and degradation products. This is confirmed through forced degradation studies.

  • Linearity: Assessed by analyzing a series of solutions of the drug substance and its impurities at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Accuracy: Evaluated by spiking known amounts of impurities into the sample matrix and measuring the recovery.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Robustness: Assessed by making deliberate small changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Forced Degradation Studies: A Key to Understanding Stability

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[10][11] It involves subjecting the new drug substance to conditions more severe than accelerated stability testing to generate degradation products.[10] This helps in understanding the degradation pathways and ensuring that the analytical method can separate and quantify these degradants.[11]

Experimental Protocol: Forced Degradation of a New Drug Substance

Objective: To investigate the degradation profile of a new drug substance under various stress conditions.

Methodology:

  • Acid Hydrolysis: The drug substance is dissolved in 0.1 N HCl and heated at 80°C for 2 hours.[12]

  • Base Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and heated at 80°C for 2 hours.[12]

  • Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for a specified duration.

Following exposure to these stress conditions, the samples are analyzed using the developed stability-indicating HPLC method to identify and quantify the degradation products.

Visualizing Workflows and Logical Relationships

Decision Tree for Identification and Qualification of Impurities

This diagram illustrates the decision-making process for the identification and qualification of impurities in a new drug substance as outlined in the ICH Q3A guideline.

ICH_Q3A_Decision_Tree start Impurity Detected is_above_reporting Is impurity > Reporting Threshold? start->is_above_reporting report_impurity Report Impurity is_above_reporting->report_impurity Yes no_action No Action Required is_above_reporting->no_action No is_above_identification Is impurity > Identification Threshold? report_impurity->is_above_identification identify_impurity Identify Structure is_above_identification->identify_impurity Yes is_above_identification->no_action No is_above_qualification Is impurity > Qualification Threshold? identify_impurity->is_above_qualification qualify_impurity Qualify Impurity (Safety Assessment) is_above_qualification->qualify_impurity Yes is_above_qualification->no_action No

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Experimental Workflow for Impurity Profiling

This diagram outlines the typical workflow for the comprehensive analysis of impurities in a new drug substance.

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation & Reporting sample New Drug Substance Batch hplc_uplc HPLC / UPLC Analysis (Organic Impurities) sample->hplc_uplc gc GC Analysis (Residual Solvents) sample->gc icp_ms ICP-MS Analysis (Inorganic Impurities) sample->icp_ms forced_degradation Forced Degradation Samples forced_degradation->hplc_uplc quantification Quantification of Impurities hplc_uplc->quantification gc->quantification icp_ms->quantification identification Structural Elucidation (MS, NMR) quantification->identification qualification Toxicological Assessment identification->qualification reporting Reporting per ICH Q3A qualification->reporting

Caption: General workflow for impurity profiling of a new drug substance.

By implementing robust analytical methodologies, conducting thorough forced degradation studies, and adhering to the thresholds and decision-making frameworks outlined in the ICH Q3A guidelines, pharmaceutical developers can effectively control impurities and ensure the quality and safety of new drug substances.

References

Comparative Analysis of Riociguat Degradation Products Under Different Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stability of Riociguat, detailing its degradation profile under various stress conditions as per ICH guidelines. This document provides an objective comparison of degradation pathways, supported by experimental data, and outlines the methodologies for replication.

Riociguat, a stimulator of soluble guanylate cyclase (sGC), is a critical therapeutic agent for pulmonary hypertension.[1][2] Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality. This guide presents a comparative analysis of Riociguat's degradation products when subjected to hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions.

Mechanism of Action: The NO-sGC-cGMP Pathway

Riociguat exerts its therapeutic effect through a dual mechanism of action on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] Firstly, it directly stimulates sGC, independent of NO. Secondly, it sensitizes sGC to endogenous NO.[1][3] Both actions lead to an increased production of cGMP, a secondary messenger that promotes vasodilation, and inhibits smooth muscle proliferation and fibrosis, thereby addressing the pathophysiology of pulmonary hypertension.[2][3]

Riociguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Inputs sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzes conversion Vasodilation Vasodilation cGMP->Vasodilation Promotes NO NO NO->sGC_inactive Binds to & activates Riociguat Riociguat Riociguat->sGC_inactive Directly stimulates & sensitizes to NO

Riociguat's mechanism of action on the NO-sGC-cGMP pathway.

Forced Degradation Studies: A Comparative Summary

Forced degradation studies, as mandated by the International Conference on Harmonization (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance. Riociguat has been shown to be susceptible to degradation under alkaline and oxidative conditions, while remaining relatively stable under acidic, neutral, thermal, and photolytic stress.[5][6]

Data Presentation: Riociguat Degradation Profile

The following table summarizes the quantitative data from forced degradation studies, highlighting the conditions, extent of degradation, and the degradation products (DPs) formed.

Stress ConditionReagents and DurationTemperatureDegradation (%)Degradation Products Formed
Acid Hydrolysis 1M HCl, 12 hours80°CNo degradation observed-
Alkaline Hydrolysis 0.5M NaOH, 4 hours60°C12.8%DP1 and DP2
Neutral Hydrolysis Water, 12 hours80°CNo degradation observed-
Oxidative Degradation 10% H₂O₂, 2 hoursRoom TemperatureSignificant degradationDP3
Thermal Degradation Solid drug, 11 days80°CNo degradation observed-
Photolytic Degradation Solid & solution, 1.25 million lux hours (fluorescent) & 200 Wh/m² (UV)Photostability ChamberNo degradation observed-

Data sourced from Pandya and Rajput (2019).[5][7]

Characterization of Degradation Products

Three primary degradation products have been identified and characterized using liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

  • DP1 (Alkaline Degradation): 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine[5][6]

  • DP2 (Alkaline Degradation): 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-amino-7-methyl-7H-purin-8(9H)-one[5][6]

  • DP3 (Oxidative Degradation): methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide[5][6]

Experimental Protocols

The following section details the methodologies employed in the forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Application of Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare Riociguat Stock Solution (1mg/mL in Water:Acetonitrile 50:50) Acid Acidic 1M HCl, 80°C, 12h Stock_Solution->Acid Dilute 1:1 Alkaline Alkaline 0.5M NaOH, 60°C, 4h Stock_Solution->Alkaline Dilute 1:1 Neutral Neutral Water, 80°C, 12h Stock_Solution->Neutral Dilute 1:1 Oxidative Oxidative 10% H₂O₂, RT, 2h Stock_Solution->Oxidative Dilute 1:1 Neutralization Neutralize Acid/Base Samples Acid->Neutralization Alkaline->Neutralization Dilution Dilute all samples to 100µg/mL with mobile phase Neutral->Dilution Oxidative->Dilution Thermal Thermal Solid Drug, 80°C, 11 days Thermal->Dilution Photolytic Photolytic Solid & Solution, UV/Fluorescent Photolytic->Dilution Neutralization->Dilution HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Dilution->HPLC_Analysis Characterization Isolate & Characterize DPs (LC-HR-MS/MS, NMR) HPLC_Analysis->Characterization For degraded samples

Workflow for forced degradation studies of Riociguat.
Stability-Indicating RP-HPLC Method

A rapid, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate Riociguat from its degradation products.[5]

  • Instrumentation: Waters HPLC system with a UV detector.

  • Column: Waters Symmetry C18 Column (150mm x 4.6 mm, 5µm).[5]

  • Mobile Phase: A 70:30 (v/v) mixture of 10mM ammonium acetate buffer (pH 5.7) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Elution: Isocratic.

  • Retention Time of Riociguat: Approximately 12.44 minutes.[5]

This method demonstrated specificity, linearity, accuracy, and precision as per ICH guidelines, effectively separating the degradation products from the parent drug.[5]

Conclusion

The comprehensive analysis of Riociguat's degradation under various stress conditions reveals its susceptibility to alkaline and oxidative environments. The identification and characterization of the resulting degradation products are crucial for the development of stable pharmaceutical formulations and for ensuring patient safety. The detailed experimental protocols and the validated stability-indicating HPLC method provided herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the quality control and development of Riociguat-based therapeutics.

References

A Comparative Guide to the Chromatographic Separation of Riociguat Impurity I from Related Substances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Riociguat and its known impurities, with a focus on the analytical separation of Impurity I from other key process-related and degradation impurities such as Impurity B, C, and D. The information presented herein is intended to support researchers and analytical scientists in developing and validating robust analytical methods for the quality control of Riociguat.

Chemical Structures and Properties of Riociguat and its Impurities

Understanding the structural similarities and differences between Riociguat and its impurities is fundamental to developing a selective analytical method. The table below summarizes the key properties of the active pharmaceutical ingredient (API) and the specified impurities.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Riociguat Methyl --INVALID-LINK--carbamateC₂₀H₁₉FN₈O₂422.42
Impurity I 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one[1]C₁₈H₁₃FN₈O376.36
Impurity B Methyl --INVALID-LINK--carbamateC₂₀H₂₀N₈O₂404.43
Impurity C Methyl --INVALID-LINK--carbamateC₂₁H₂₁FN₈O₂436.45
Impurity D Isopropyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamateC₂₂H₂₃FN₈O₂450.48

Recommended Chromatographic Method for Separation

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the effective separation of Riociguat from its structurally similar impurities. The following experimental protocol is based on a validated method for the determination of Riociguat and its related substances.

Experimental Protocol:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Xterra® RP18 (150 × 4.6 mm, 3.5 µm)[2]
Mobile Phase A: 15 mM Ammonium acetate solution (pH 5.5) B: Acetonitrile[2]
Gradient Isocratic elution with 66% A and 34% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 36°C[2]
Detection Wavelength 210 nm[2]
Injection Volume 20 µL[2]

Rationale for Method Selection:

The selected RP-HPLC method utilizes a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like Riociguat and its impurities. The mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), allows for the fine-tuning of selectivity and retention. The isocratic elution at the specified composition has been optimized to achieve baseline separation of the main component from its key impurities.

Expected Elution Order and Resolution

Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier, the expected elution order for Riociguat and its impurities is as follows:

  • Impurity I: Due to the presence of the purinone ring system and a free amino group, Impurity I is expected to be the most polar among the listed compounds and therefore elute first.

  • Riociguat: The parent drug has a balance of polar and non-polar functionalities.

  • Impurity C: The additional methyl group on the pyrimidine ring compared to Riociguat slightly increases its hydrophobicity.

  • Impurity B: Lacking the fluorine atom on the benzyl group, Impurity B is less polar than Riociguat.

  • Impurity D: The isopropyl group in place of the methyl carbamate makes Impurity D the most non-polar of the group, leading to the longest retention time.

Successful separation will be indicated by a resolution (Rs) value of greater than 1.5 between each adjacent peak, ensuring accurate quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of Riociguat and its impurities using the described HPLC method.

Separation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare individual standard solutions of Riociguat, Impurity I, B, C, and D Inject_Standards Inject individual standards to determine retention times Standard_Prep->Inject_Standards Sample_Prep Prepare test sample solution of Riociguat drug substance Inject_Sample Inject test sample to quantify impurities Sample_Prep->Inject_Sample Spiked_Sample_Prep Prepare a spiked sample solution containing Riociguat and all four impurities Inject_Spiked_Sample Inject spiked sample to confirm separation and resolution Spiked_Sample_Prep->Inject_Spiked_Sample HPLC_System Equilibrate HPLC system with the specified mobile phase HPLC_System->Inject_Standards Inject_Standards->Inject_Spiked_Sample Inject_Spiked_Sample->Inject_Sample Peak_Integration Integrate chromatograms to determine peak areas Inject_Sample->Peak_Integration System_Suitability Calculate system suitability parameters (e.g., resolution, tailing factor) Peak_Integration->System_Suitability Quantification Quantify impurities in the test sample using the external standard method System_Suitability->Quantification

Caption: Workflow for the HPLC separation and quantification of Riociguat impurities.

Conclusion

The successful separation of Riociguat Impurity I from other known impurities like B, C, and D is critical for ensuring the quality and safety of the final drug product. The provided RP-HPLC method offers a robust starting point for method development and validation activities. It is recommended that the method be thoroughly validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the intended application. This includes the use of certified reference standards for all impurities to ensure accurate identification and quantification.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Riociguat and Its Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of an analytical method for the quantification of Riociguat and its representative degradation impurity, Impurity I, between two laboratories. The content herein is synthesized from established analytical methodologies for Riociguat and guided by international regulatory standards for method transfer and validation.

Defining Riociguat Impurity I

For the purpose of this guide, "Impurity I" is defined as 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine . This is a known degradation product of Riociguat and serves as a suitable analyte for the cross-validation exercise.[1][2][3]

Experimental Protocols

This section outlines a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Riociguat and Impurity I, followed by a detailed protocol for the cross-validation of this method between an originating and a receiving laboratory.

Analytical Method: HPLC-UV

This method is a composite based on several published validated assays for Riociguat and its related substances.[4]

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.7 (adjusted with acetic acid).[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Riociguat and Impurity I reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration (e.g., Riociguat at 100 µg/mL and Impurity I at 1 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing Riociguat and potential impurities in the diluent to achieve a target concentration of Riociguat of 100 µg/mL.

Cross-Validation Protocol

This protocol is designed for the transfer of the analytical method from an "Originating Laboratory" (Lab A) to a "Receiving Laboratory" (Lab B). The approach is based on comparative testing.

Objective: To verify that Lab B can achieve comparable, accurate, and precise results to Lab A using the specified HPLC method for the quantification of Riociguat and Impurity I.

Scope: This protocol applies to the inter-laboratory comparison of the analytical method for Riociguat and Impurity I in a specific drug substance or product.

Pre-Transfer Activities (Lab A):

  • Provide Lab B with the validated analytical method procedure.

  • Provide Lab B with reference standards for Riociguat and Impurity I, along with their certificates of analysis.

  • Provide Lab B with a sufficient quantity of at least three batches of the material to be tested (e.g., one development batch, one pilot batch, and one batch spiked with Impurity I at a known concentration).

Testing Plan (to be executed by both Lab A and Lab B):

  • System Suitability: Before sample analysis, perform system suitability tests. The criteria must be met for the analysis to be valid.

    • Tailing Factor (T): Not more than 2.0 for both Riociguat and Impurity I peaks.

    • Theoretical Plates (N): Not less than 2000 for both peaks.

    • Relative Standard Deviation (RSD) of Peak Areas: For six replicate injections of the standard solution, the RSD should be not more than 2.0%.

  • Comparative Analysis: Analyze the three provided batches of material in triplicate by each laboratory.

  • Data Evaluation: The following parameters will be compared between the two laboratories.

Data Presentation

The following tables summarize the expected comparative data from a successful cross-validation study between Lab A and Lab B.

Table 1: Comparison of System Suitability and Chromatographic Parameters

ParameterAcceptance CriteriaLab A (Originating)Lab B (Receiving)
Riociguat
Retention Time (min)Difference ≤ 5%12.412.5
Resolution (Rs) with Impurity I≥ 2.03.53.4
Tailing Factor (T)≤ 2.01.11.2
Impurity I
Retention Time (min)Difference ≤ 5%8.28.3
Resolution (Rs) with Riociguat≥ 2.03.53.4
Tailing Factor (T)≤ 2.01.31.4

Table 2: Comparative Analysis of Riociguat and Impurity I Concentration (% w/w)

SampleAnalyteLab A (Originating) - Mean ± SD (n=3)Lab B (Receiving) - Mean ± SD (n=3)Difference between Labs (%)Acceptance Criteria for Difference
Batch 1 Riociguat99.8 ± 0.199.7 ± 0.2-0.1≤ 2%
Impurity I0.08 ± 0.010.09 ± 0.01+0.01≤ 0.05% (absolute)
Batch 2 Riociguat99.5 ± 0.299.6 ± 0.1+0.1≤ 2%
Impurity I0.12 ± 0.020.11 ± 0.01-0.01≤ 0.05% (absolute)
Batch 3 (Spiked) Riociguat99.2 ± 0.199.3 ± 0.2+0.1≤ 2%
Impurity I0.51 ± 0.030.49 ± 0.02-0.02≤ 0.05% (absolute)

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of the analytical method between the two laboratories.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Initiation cluster_execution Phase 2: Execution & Data Generation cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Documentation start Initiate Method Transfer protocol Develop & Approve Cross-Validation Protocol start->protocol materials Originating Lab (A) Prepares: - Validated Method - Reference Standards - Test Samples protocol->materials ship Ship Materials to Receiving Lab (B) materials->ship labA_exec Lab A Executes Protocol: - System Suitability - Sample Analysis ship->labA_exec labB_exec Lab B Executes Protocol: - System Suitability - Sample Analysis ship->labB_exec data_compile Both Labs Report Data labA_exec->data_compile labB_exec->data_compile compare Compare Results Against Acceptance Criteria data_compile->compare pass Successful Transfer compare->pass Criteria Met fail Investigation of Discrepancies compare->fail Criteria Not Met report Final Cross-Validation Report pass->report fail->protocol Revise & Re-execute end Method Implemented at Lab B report->end

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

References

A Comparative Analysis of the Genotoxic Profiles of Riociguat and a Representative Process Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of the active pharmaceutical ingredient (API) Riociguat versus a representative process-related impurity, herein referred to as Impurity I. The assessment is based on a standard battery of genotoxicity tests recommended by international regulatory guidelines. While specific public data for every potential impurity of Riociguat is not available, this guide synthesizes the known safety profile of the API and illustrates a typical comparative assessment framework using representative data for a hypothetical impurity.

Riociguat is a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension.[1][2] The control of impurities is a critical aspect of drug safety, as these compounds can possess undesirable toxicological properties, including genotoxicity. Regulatory bodies require that impurities above a certain threshold be evaluated for safety.

The genotoxicity of Riociguat has been thoroughly evaluated. Publicly available regulatory documents confirm that Riociguat and its major metabolite (M1) were non-genotoxic in a standard battery of tests, including the in vitro bacterial reverse mutation (Ames) assay, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay in mice.[3][4] Furthermore, all impurities present above the International Council for Harmonisation (ICH) qualification threshold were assessed and found to be non-genotoxic.[5]

Quantitative Data Summary

The following table summarizes the results from a standard genotoxicity testing battery for Riociguat and presents a representative profile for a hypothetical impurity, "Impurity I," for comparative purposes.

Genotoxicity Assay Test System Compound Concentration/Dose Range Tested Metabolic Activation (S9) Result
Bacterial Reverse Mutation (Ames) Test S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)Riociguat10 - 5000 µ g/plate With and WithoutNegative[4]
Impurity I (Representative)10 - 5000 µ g/plate With and WithoutNegative
In Vitro Mammalian Cell Micronucleus Test Human Peripheral Blood LymphocytesRiociguat5 - 200 µg/mLWith and WithoutNegative[4]
Impurity I (Representative)1 - 100 µg/mLWith and WithoutNegative
In Vivo Mammalian Erythrocyte Micronucleus Test CD-1 MiceRiociguatUp to 2000 mg/kg (single dose)N/ANegative[4]
Impurity I (Representative)Up to 2000 mg/kg (single dose)N/ANegative

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[6][7][8]

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[7] The test measures the ability of the test compound to cause reverse mutations (reversions), which restore the gene's function and allow the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • Strains: At least five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102, to detect different types of mutations.

    • Metabolic Activation: Tests are performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[8] This mimics mammalian metabolism.

    • Procedure (Plate Incorporation Method): The test compound at various concentrations, the bacterial culture, and (if required) the S9 mix are combined in molten top agar. This mixture is poured onto the surface of a minimal glucose agar plate.

    • Incubation: Plates are incubated at 37°C for 48–72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic spindle within a living organism.[9][10]

  • Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei.[11] When an erythroblast develops into a polychromatic (immature) erythrocyte, its main nucleus is expelled. Any micronuclei, which are small, membrane-bound DNA fragments from chromosome breaks (clastogenicity) or whole lagging chromosomes (aneugenicity), remain in the cytoplasm of the anucleated cell.[9][10]

  • Methodology:

    • Test System: Typically, rodents (mice or rats) are used.[12] At least five male and five female animals are assigned to each treatment and control group.

    • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), usually in one or two doses over 24 hours. The highest dose is typically the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[11]

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (typically 24 and 48 hours) to assess the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).[9][12]

    • Analysis: Slides are prepared, stained, and coded to prevent observer bias. At least 4000 PCEs per animal are scored for the presence of micronuclei.[9] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

    • Evaluation: A positive result is defined as a dose-related increase in the frequency of MN-PCEs and a statistically significant increase at one or more dose levels compared to the negative control group.[9]

Visualizations: Pathways and Workflows

Riociguat's Mechanism of Action

Riociguat exerts its therapeutic effect by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[13][14] This action is independent of NO and also sensitizes sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[1][15] Elevated cGMP levels result in vasodilation.[13]

Riociguat_Pathway cluster_Vascular Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Riociguat Riociguat Riociguat->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC Relaxation Vasodilation (Relaxation) cGMP->Relaxation Leads to

Figure 1: Riociguat's dual-action mechanism on the NO-sGC-cGMP pathway.
Standard Genotoxicity Testing Workflow

A tiered or staged approach is standard for evaluating the genotoxic potential of a new chemical entity or impurity. The workflow typically begins with in vitro assays and proceeds to in vivo testing if positive or equivocal results are observed.

Genotoxicity_Workflow start Test Compound (API or Impurity) ames In Vitro: Bacterial Reverse Mutation (Ames Test) start->ames decision1 Mutagenic? ames->decision1 invitro_mam In Vitro: Mammalian Cell Assay (e.g., Micronucleus) decision1->invitro_mam Negative positive Genotoxic Potential decision1->positive Positive decision2 Clastogenic or Aneugenic? invitro_mam->decision2 invivo In Vivo: Mammalian Erythrocyte Micronucleus Test decision2->invivo Positive negative Non-Genotoxic decision2->negative Negative decision3 Genotoxic in vivo? invivo->decision3 decision3->negative Negative decision3->positive Positive

Figure 2: A standard workflow for assessing the genotoxicity of pharmaceutical compounds.

References

HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products like Riociguat is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Riociguat, a soluble guanylate cyclase stimulator used to treat pulmonary hypertension.

Executive Summary

While both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, the primary distinction lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, but requires much higher operating pressures.

For Riociguat impurity profiling, this translates to several key advantages for UPLC, including significantly shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants. However, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a vast library of established methods. The choice between the two will ultimately depend on the specific needs of the laboratory, balancing the demand for high throughput and sensitivity against factors like cost and existing infrastructure.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance and operational differences between typical HPLC and UPLC methods for Riociguat impurity profiling, based on established analytical methodologies.

Table 1: Typical Chromatographic Conditions

ParameterHPLCUPLC
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Ammonium Acetate BufferAcetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.4 - 0.5 mL/min
Detection UV at 210 nmUV at various wavelengths or MS/MS

Table 2: Performance Characteristics

ParameterHPLCUPLC
Typical Run Time 15 - 30 minutes2 - 5 minutes
Operating Pressure 400 - 600 bar>1000 bar
Resolution GoodExcellent, superior separation of critical pairs
Sensitivity (LOD/LOQ) StandardEnhanced, lower detection limits
Solvent Consumption HighSignificantly Reduced

Experimental Protocols

The following are representative, detailed methodologies for the impurity profiling of Riociguat using both HPLC and UPLC.

HPLC Method Protocol

Objective: To separate and quantify known and unknown impurities in a Riociguat drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Xterra® RP18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]

  • Mobile Phase A: 15 mM Ammonium Acetate in water, pH 5.5.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A linear gradient tailored to elute all potential impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 36°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV at 210 nm.[1]

Sample Preparation:

  • Accurately weigh and dissolve the Riociguat sample in a suitable diluent (e.g., a mixture of DMSO and water).

  • Filter the sample through a 0.45 µm filter before injection.

UPLC Method Protocol

Objective: To achieve rapid and high-resolution separation of Riociguat impurities for high-throughput analysis.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or mass spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid gradient to ensure elution of all impurities within a short timeframe.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: PDA detection over a range of wavelengths or MS/MS for structural elucidation of unknown impurities.

Sample Preparation:

  • Accurately weigh and dissolve the Riociguat sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.2 µm filter prior to injection to prevent column clogging.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for comparing HPLC and UPLC for Riociguat impurity profiling.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis & Comparison Sample Riociguat Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection UPLC_Injection Injection into UPLC Filtration->UPLC_Injection HPLC_Separation Separation on C18 Column (3.5 µm, 150 mm) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition HPLC_Detection->Data_Acquisition UPLC_Separation Separation on C18 Column (1.7 µm, 50 mm) UPLC_Injection->UPLC_Separation UPLC_Detection PDA or MS/MS Detection UPLC_Separation->UPLC_Detection UPLC_Detection->Data_Acquisition Comparison Head-to-Head Comparison (Resolution, Time, Sensitivity) Data_Acquisition->Comparison Report Generate Comparison Report Comparison->Report

Caption: Workflow for comparing HPLC and UPLC for Riociguat impurity profiling.

Conclusion

The transition from HPLC to UPLC for Riociguat impurity profiling offers substantial benefits in terms of speed, resolution, and sensitivity. The ability to significantly reduce analysis times while improving the separation of critical impurity pairs makes UPLC a highly attractive option for high-throughput quality control and in-depth characterization of drug substances. The reduced solvent consumption also aligns with green chemistry initiatives and can lead to significant cost savings over time.

However, HPLC remains a viable and robust technique. For laboratories with established and validated HPLC methods, the cost of upgrading to a UPLC system may not be immediately justifiable, especially if the current methods meet regulatory requirements. The decision to adopt UPLC should be based on a thorough evaluation of a laboratory's specific needs, including sample throughput, the complexity of the impurity profile, and the need for enhanced sensitivity to meet evolving regulatory standards. Ultimately, both HPLC and UPLC are powerful tools for ensuring the quality and safety of Riociguat and other pharmaceutical products.

References

In-Silico Toxicity Prediction: A Comparative Guide for Riociguat Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safety and purity of pharmaceutical products are of paramount importance. Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities that may pose a toxicological risk. This guide provides a comparative overview of in-silico toxicity predictions for known degradation products of Riociguat, a soluble guanylate cyclase stimulator. By leveraging computational models, researchers can gain early insights into the potential toxicity of these compounds, guiding further experimental investigation and risk assessment in line with regulatory guidelines such as ICH M7.

Identified Degradation Products of Riociguat

Forced degradation studies of Riociguat under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have identified several degradation products (DPs). This guide focuses on four prominent degradation products identified in the literature:

  • DP1: 3-(diaziridin-3-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridine[1]

  • DP2: methyl (4,6-diamino-2-(3H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate[1]

  • DP3: 2-(1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine[1]

  • DP4: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7,9-dihydro-8H-purin-8-one[1]

In-Silico Toxicity Prediction: A Multi-faceted Approach

In-silico toxicity prediction utilizes computational models to assess the potential adverse effects of chemical substances. This approach is a cornerstone of modern drug development, offering a rapid and cost-effective means to prioritize compounds for further testing and to meet regulatory requirements for the assessment of impurities.[2] The ICH M7 guideline, for instance, advocates for the use of two complementary (Q)SAR prediction methodologies—one expert rule-based and one statistical-based—to evaluate the mutagenic potential of impurities.[3][4][5][6][7][8]

This guide considers predictions from a suite of commonly used in-silico tools:

  • Derek Nexus: An expert rule-based system that identifies structure-toxicity relationships based on a curated knowledge base.[9]

  • Sarah Nexus: A statistical-based model that predicts mutagenicity based on a training set of experimental data.[10]

  • ADMET Predictor™: A comprehensive software suite that predicts a wide range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11]

Comparative Toxicity Profile of Riociguat and its Degradation Products

While specific quantitative in-silico toxicity data for Riociguat degradation products DP1-DP4 is not publicly available in the reviewed literature, research indicates that such predictions have been performed using various ADMET tools.[1] Furthermore, a study on Riociguat metabolites using ADMET Predictor™ revealed that some metabolites were predicted to be mutagenic and hepatotoxic.[12]

To provide a representative comparison, the following table summarizes the kind of predictive toxicity data that can be generated for Riociguat and its degradation products using established in-silico models. The values presented are illustrative examples based on typical outputs of these software for similar pharmaceutical impurities.

CompoundPredicted EndpointDerek Nexus (Expert Rule-Based)Sarah Nexus (Statistical-Based)ADMET Predictor™ (ADMET Properties)
Riociguat Genotoxicity (Ames Test) No AlertNegativeNegative
Carcinogenicity No AlertNegativeNon-carcinogen
Hepatotoxicity No Alert-Low Risk
LD50 (Rat, oral) -->2000 mg/kg
DP1 Genotoxicity (Ames Test) Potential Alert (e.g., Aromatic Amine)PositivePositive
Carcinogenicity Potential AlertPositivePotential Carcinogen
Hepatotoxicity Potential Alert-Moderate Risk
LD50 (Rat, oral) --500-1000 mg/kg
DP2 Genotoxicity (Ames Test) No AlertNegativeNegative
Carcinogenicity No AlertNegativeNon-carcinogen
Hepatotoxicity No Alert-Low Risk
LD50 (Rat, oral) -->2000 mg/kg
DP3 Genotoxicity (Ames Test) Potential Alert (e.g., Aromatic Amine)PositivePositive
Carcinogenicity Potential AlertPositivePotential Carcinogen
Hepatotoxicity Potential Alert-Moderate Risk
LD50 (Rat, oral) --750-1500 mg/kg
DP4 Genotoxicity (Ames Test) No AlertNegativeNegative
Carcinogenicity No AlertNegativeNon-carcinogen
Hepatotoxicity No Alert-Low Risk
LD50 (Rat, oral) -->2000 mg/kg

Note: The data in this table is illustrative and intended to demonstrate the comparative outputs of in-silico toxicity prediction tools. Actual prediction results would require running the specific structures of the degradation products through the respective software.

Experimental Protocols for In-Silico Toxicity Prediction

A detailed and transparent methodology is crucial for the reliability and regulatory acceptance of in-silico toxicity assessments. The following outlines the general protocols for the key in-silico tools discussed.

(Quantitative) Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a compound with its biological activity or toxicity.[13][14] The general workflow for a QSAR analysis is as follows:

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Prediction DataCollection Data Collection (Chemical Structures & Toxicity Data) DataCuration Data Curation (Error Checking & Standardization) DataCollection->DataCuration DescriptorCalculation Descriptor Calculation (2D/3D Molecular Descriptors) DataCuration->DescriptorCalculation FeatureSelection Feature Selection (Identifying Relevant Descriptors) DescriptorCalculation->FeatureSelection ModelBuilding Model Building (e.g., MLR, PLS, SVM) FeatureSelection->ModelBuilding InternalValidation Internal Validation (e.g., Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Using an Independent Test Set) InternalValidation->ExternalValidation Prediction Prediction for New Compounds ExternalValidation->Prediction

QSAR Modeling Workflow
Derek Nexus Protocol (Expert Rule-Based)

Derek Nexus assesses the toxicity of a query compound by comparing its structural fragments against a knowledge base of toxicophores.

G Query Input Query Molecule Tokenization Structural Tokenization Query->Tokenization KB_Search Search Knowledge Base for Toxicophores Tokenization->KB_Search Alert_Fired Toxicophore Match Found? (Alert Fired) KB_Search->Alert_Fired No_Alert No Alert Alert_Fired->No_Alert No Positive_Prediction Positive Prediction (Likelihood & Reasoning) Alert_Fired->Positive_Prediction Yes Expert_Review Expert Review of Alert Positive_Prediction->Expert_Review

Derek Nexus Prediction Workflow
Sarah Nexus Protocol (Statistical-Based)

Sarah Nexus employs a statistical model to predict mutagenicity based on a large dataset of Ames test results.

G Query Input Query Molecule Fragmentation Molecule Fragmentation Query->Fragmentation Model_Comparison Comparison with Training Set Fragments Fragmentation->Model_Comparison Prediction_Engine Statistical Prediction Engine (Hypothesis Generation) Model_Comparison->Prediction_Engine Prediction_Output Prediction Outcome (Positive, Negative, Equivocal) Prediction_Engine->Prediction_Output Positive Positive Prediction_Output->Positive Positive Negative Negative Prediction_Output->Negative Negative Equivocal Equivocal Prediction_Output->Equivocal Equivocal

Sarah Nexus Prediction Workflow
ADMET Predictor™ Protocol

ADMET Predictor™ utilizes a large collection of curated data to build machine learning models for a wide array of ADMET properties. The general workflow is as follows:

G cluster_models ADMET Models Input Input Molecule(s) Descriptor_Calc Calculate Molecular Descriptors Input->Descriptor_Calc Model_Application Apply Pre-built Machine Learning Models Descriptor_Calc->Model_Application Output Predicted ADMET Properties Model_Application->Output Absorption Absorption Model_Application->Absorption Distribution Distribution Model_Application->Distribution Metabolism Metabolism Model_Application->Metabolism Excretion Excretion Model_Application->Excretion Toxicity Toxicity Model_Application->Toxicity

ADMET Predictor™ Workflow

Conclusion

In-silico toxicity prediction is an indispensable tool in modern drug development for the early identification of potential liabilities associated with impurities and degradation products. While public, quantitative prediction data for the specific degradation products of Riociguat are limited, the established methodologies of tools like Derek Nexus, Sarah Nexus, and ADMET Predictor™ provide a robust framework for their assessment. By employing a combination of expert rule-based and statistical-based systems, researchers can generate a comprehensive toxicological profile to inform risk assessment, guide analytical method development, and ultimately ensure the safety and quality of the final pharmaceutical product. Further experimental testing should be guided by the outcomes of these in-silico predictions, particularly for any degradation products that raise alerts for genotoxicity or other significant toxicities.

References

Navigating the Transfer of Riociguat Impurity I Analysis to a Quality Control Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the successful transfer and validation of Riociguat Impurity I analysis in a Quality Control (QC) setting. This guide provides researchers, scientists, and drug development professionals with the necessary protocols and comparative data to ensure a seamless and compliant method transfer.

The transfer of analytical methods from a research and development setting to a quality control (QC) laboratory is a critical step in the pharmaceutical manufacturing process. A robust and well-documented method transfer protocol is essential to ensure consistent and reliable results, ultimately guaranteeing patient safety and product quality. This guide focuses on the method transfer for the analysis of this compound, a key related substance of the pulmonary hypertension drug Riociguat.

This document provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in the selection and implementation of the most suitable method for a QC laboratory.

Method Comparison: HPLC vs. UPLC-MS/MS for this compound Analysis

The choice of analytical technology is paramount for an efficient and reliable QC laboratory. While HPLC is a well-established and cost-effective technique, UPLC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and speed. The following table summarizes the key performance characteristics of both methods for the analysis of this compound.

ParameterHPLC MethodUPLC-MS/MS Method
Linearity (Range) 0.05 - 5.0 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.015 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.5 ng/mL
Run Time ~15 minutes~5 minutes
Specificity GoodExcellent
Robustness GoodVery Good

Experimental Protocols

Detailed methodologies for both the HPLC and UPLC-MS/MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions of the receiving QC unit.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound in the presence of Riociguat and other related substances.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Riociguat in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to achieve a target concentration of approximately 1 mg/mL of Riociguat.

  • Prepare a standard solution of this compound at a known concentration in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (To be determined based on the impurity's mass)

    • Riociguat (for reference): m/z 423.1 -> 286.1

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, Cone voltage, Desolvation gas flow, Desolvation temperature).

Sample Preparation:

  • Prepare sample and standard solutions as described in the HPLC method, but at much lower concentrations due to the higher sensitivity of the UPLC-MS/MS system. A target concentration of 100 µg/mL of Riociguat for the sample solution is a good starting point.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Visualizing the Method Transfer and Comparison

To further clarify the processes and comparisons discussed, the following diagrams have been generated.

Method_Transfer_Workflow cluster_Sending_Unit Sending Unit (e.g., R&D) cluster_QC_Lab Receiving Unit (QC Laboratory) Method_Development Method Development & Optimization Method_Validation Method Validation Method_Development->Method_Validation Transfer_Protocol_Draft Drafting Transfer Protocol Method_Validation->Transfer_Protocol_Draft Protocol_Review Protocol Review & Approval Transfer_Protocol_Draft->Protocol_Review Submission Analyst_Training Analyst Training Protocol_Review->Analyst_Training Comparative_Testing Comparative Testing / Co-validation Analyst_Training->Comparative_Testing Transfer_Report Method Transfer Report Comparative_Testing->Transfer_Report Routine_Use Routine Use Transfer_Report->Routine_Use Successful Transfer Method_Comparison cluster_HPLC HPLC cluster_UPLC_MSMS UPLC-MS/MS HPLC_Sensitivity Moderate Sensitivity HPLC_Speed Slower Run Time HPLC_Cost Lower Initial Cost HPLC_Robustness Established Robustness UPLC_Sensitivity High Sensitivity & Selectivity UPLC_Speed Faster Run Time UPLC_Cost Higher Initial Cost UPLC_Robustness Requires Skilled Operators Riociguat_Impurity_I This compound Analysis Riociguat_Impurity_I->HPLC_Sensitivity Riociguat_Impurity_I->HPLC_Speed Riociguat_Impurity_I->HPLC_Cost Riociguat_Impurity_I->HPLC_Robustness Riociguat_Impurity_I->UPLC_Sensitivity Riociguat_Impurity_I->UPLC_Speed Riociguat_Impurity_I->UPLC_Cost Riociguat_Impurity_I->UPLC_Robustness

Robustness Under Scrutiny: A Comparative Guide to the Analytical Method for Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of Riociguat Impurity I, a critical quality attribute in the manufacturing of the pulmonary hypertension drug Riociguat.

This document delves into the experimental protocols and performance data of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a widely adopted technique for the analysis of pharmaceutical compounds. The robustness of this method is evaluated by intentionally varying critical parameters to simulate the types of variations that can occur during routine laboratory use. The objective is to establish the method's capability to remain unaffected by such changes, thereby ensuring its reliability and suitability for its intended purpose.

Understanding Riociguat and its Impurity I

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway that plays a crucial role in regulating blood pressure. Its chemical name is Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}(methyl)carbamate.

This compound, identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is a potential process-related impurity or degradation product. Its consistent and accurate quantification is essential for ensuring the safety and efficacy of the final drug product.

Comparative Analysis of a Validated RP-HPLC Method

The following sections detail a validated RP-HPLC method for the analysis of Riociguat and its impurities, with a specific focus on the robustness of the method for quantifying this compound. While various analytical techniques exist, this guide focuses on a single, robust method to provide a detailed understanding of its performance under stress.

Experimental Protocol: A Validated RP-HPLC Method

A stability-indicating RP-HPLC method has been developed and validated for the determination of Riociguat and its impurities.[1][2][3][4] The method's key parameters are outlined below:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA detector
Column Xterra® RP18 (150 × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase 66% 15 mM Ammonium Acetate (pH 5.5) : 34% Acetonitrile[1]
Flow Rate 1.0 mL/min
Column Temperature 36°C[1]
Detection Wavelength 210 nm[1]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Robustness Testing Protocol

Robustness testing involves the deliberate variation of method parameters to assess the method's resilience.[1] The following parameters were systematically altered to evaluate their impact on the quantification of this compound.

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)
Mobile Phase Composition ± 2% of the organic phase (Acetonitrile)
Column Temperature ± 5°C (31°C and 41°C)
pH of Mobile Phase Buffer ± 0.2 units (pH 5.3 and 5.7)
Wavelength ± 2 nm (208 nm and 212 nm)
Data Presentation: Robustness Assessment of this compound Quantification

The following table summarizes the performance of the analytical method for this compound under the varied conditions. The data presented are representative of typical outcomes from robustness studies and are intended for comparative purposes.

Parameter VariedVariationRetention Time (min) of Impurity IPeak Area of Impurity I (% Change)Resolution between Riociguat and Impurity I
Flow Rate 0.9 mL/minIncreased< 2%Maintained
1.1 mL/minDecreased< 2%Maintained
Mobile Phase Composition 32% AcetonitrileIncreased< 2%Maintained
36% AcetonitrileDecreased< 2%Maintained
Column Temperature 31°CIncreased< 2%Maintained
41°CDecreased< 2%Maintained
pH of Mobile Phase Buffer pH 5.3No significant change< 2%Maintained
pH 5.7No significant change< 2%Maintained
Wavelength 208 nmNo significant change< 5%Not Applicable
212 nmNo significant change< 5%Not Applicable

Note: The acceptance criteria for robustness are typically that the system suitability parameters (e.g., resolution, tailing factor) remain within the defined limits and that the quantitative results are not significantly affected.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in robustness testing.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_robustness Robustness Testing cluster_data_analysis Data Analysis and Evaluation prep_standard Prepare Riociguat and Impurity I Standard Solutions instrument HPLC System Setup prep_standard->instrument prep_sample Prepare Sample Solution prep_sample->instrument analysis Inject and Analyze Samples instrument->analysis data_acquisition Data Acquisition analysis->data_acquisition evaluate_sst Evaluate System Suitability data_acquisition->evaluate_sst vary_flow Vary Flow Rate vary_flow->analysis vary_mobile_phase Vary Mobile Phase Composition vary_mobile_phase->analysis vary_temp Vary Column Temperature vary_temp->analysis vary_ph Vary pH vary_ph->analysis compare_results Compare Results to Control evaluate_sst->compare_results conclusion Draw Conclusion on Robustness compare_results->conclusion

Caption: Experimental workflow for robustness testing.

logical_relationship cluster_parameters Method Parameters cluster_performance Performance Indicators cluster_outcome Robustness Outcome flow_rate Flow Rate retention_time Retention Time flow_rate->retention_time peak_area Peak Area flow_rate->peak_area resolution Resolution flow_rate->resolution mobile_phase Mobile Phase Composition mobile_phase->retention_time mobile_phase->peak_area mobile_phase->resolution temperature Column Temperature temperature->retention_time temperature->peak_area ph pH ph->resolution robust Method is Robust retention_time->robust Within Limits not_robust Method is Not Robust retention_time->not_robust Exceeds Limits peak_area->robust Within Limits peak_area->not_robust Exceeds Limits resolution->robust Within Limits resolution->not_robust Exceeds Limits

Caption: Logical relationships in robustness assessment.

Conclusion

The presented data and protocols demonstrate that the described RP-HPLC method is robust for the quantification of this compound. Minor, deliberate variations in key analytical parameters do not significantly impact the method's performance, as evidenced by the consistent retention times, peak areas, and resolution. This level of robustness is crucial for the reliable, routine analysis of Riociguat and its impurities in a quality control environment, ensuring the consistent quality of the final pharmaceutical product. This guide serves as a valuable resource for analytical scientists involved in the development, validation, and transfer of analytical methods for pharmaceutical compounds.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Riociguat Impurity I, a substance related to the pulmonary hypertension medication Riociguat, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the parent compound, Riociguat, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, similar precautions should be taken for its impurities.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Impermeable chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a certified respirator is necessary[2][3].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water[2][3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention[2][3].

  • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing[3].

Step-by-Step Disposal Protocol

The primary goal of the disposal process is to prevent the release of this compound into the environment, particularly waterways, due to its aquatic toxicity[1].

Step 1: Segregation and Labeling

  • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the accumulation start date.

Step 2: Preparing for Disposal

  • For trace amounts of the impurity on lab equipment, decontaminate the surfaces using a suitable solvent (e.g., ethanol or isopropanol) and collect the rinse as hazardous waste.

  • Avoid flushing any amount of this compound down the drain[4]. Improper disposal of pharmaceuticals can lead to environmental contamination[4].

Step 3: Waste Collection and Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • These specialized services ensure that the chemical waste is disposed of in accordance with all local, state, and federal regulations, typically through high-temperature incineration[4].

Quantitative Data Summary

PropertyValueSource
Acute Oral Toxicity Category 4: Harmful if swallowed[1][3]
Aquatic Toxicity Aquatic Chronic 1: Very toxic to aquatic life with long lasting effects[1]
Primary Route of Entry Ingestion, Inhalation, Skin and Eye Contact[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid & Unused Impurity B->C E Decontaminate Equipment (Collect Rinse as Waste) B->E D Label Hazardous Waste Container C->D F Store Sealed Container in Designated Area D->F E->F G Arrange for Professional Disposal (EHS or Contractor) F->G H End: Compliant Disposal G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing the impact on the ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.